molecular formula C35H44N4O9 B549388 Z-Leu-Leu-Glu-AMC

Z-Leu-Leu-Glu-AMC

货号: B549388
分子量: 664.7 g/mol
InChI 键: FOYHOBVZPWIGJM-KCHLEUMXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Z-Leu-Leu-Glu-AMC is a tripeptide that is L-leu-L-leu-L-Glu with a Cbz group at the N-terminal and a 7-amino-4-methylcoumarin group at the C-terminal. It is a fluorogenic substrate for measuring the peptidylglutamyl peptide-hydrolyzing activity of the 20S proteasome. It has a role as a fluorochrome. It is a tripeptide and a member of coumarins. It is functionally related to a Leu-Leu-Glu.

属性

IUPAC Name

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYHOBVZPWIGJM-KCHLEUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Z-Leu-Leu-Glu-AMC Assay: Principle, Protocol, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Z-Leu-Leu-Glu-AMC assay, a widely used method for measuring the caspase-like activity of the proteasome. We will delve into the core principles of the assay, provide detailed experimental protocols, present quantitative data for key parameters, and illustrate the underlying biological pathways and experimental workflows.

Core Principle of the this compound Assay

The this compound assay is a fluorogenic method designed to quantify the peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like activity of the 20S and 26S proteasomes.[1][2] The assay utilizes a specific synthetic peptide substrate, Z-Leu-Leu-Glu-7-amino-4-methylcoumarin (Z-LLE-AMC).

The fundamental principle of the assay is based on the enzymatic cleavage of this substrate by the proteasome. The 20S proteasome, the catalytic core of the larger 26S proteasome, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The caspase-like activity is primarily attributed to the β1 subunit (also known as PSMB6) of the constitutive proteasome.[3][4]

The Z-LLE-AMC substrate is designed to be specifically recognized and cleaved by the β1 subunit after the glutamic acid (Glu) residue.[4] The substrate consists of a tripeptide sequence (Leu-Leu-Glu) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the AMC fluorophore is quenched and does not emit a significant fluorescent signal. Upon cleavage by the proteasome's caspase-like activity, the free AMC is released. This free AMC is highly fluorescent and can be detected by measuring its emission at approximately 440-460 nm following excitation at around 345-380 nm.[1][4] The intensity of the fluorescent signal is directly proportional to the amount of AMC released, which in turn is a measure of the proteasome's caspase-like activity.

For in vitro assays using the purified 20S proteasome, activation with a low concentration of sodium dodecyl sulfate (SDS) is often required to open the latent core structure and allow substrate access to the active sites.[4]

Experimental Protocols

Measurement of Caspase-Like Activity in Cell Lysates

This protocol outlines the steps for measuring the caspase-like activity of the proteasome in whole-cell extracts.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • This compound substrate (stock solution in DMSO)

  • Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • Proteasome inhibitor (e.g., MG-132) for negative control

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

    • Incubate the cell suspension on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • Dilute the cell lysate to a final concentration of 1-2 µg/µL with Proteasome Assay Buffer.

    • In a 96-well black microplate, add 50 µL of the diluted cell lysate to each well.

    • For the negative control, pre-incubate a set of lysate samples with a proteasome inhibitor (e.g., 20 µM MG-132) for 15-30 minutes at 37°C.

    • Prepare the substrate solution by diluting the Z-LLE-AMC stock solution in Proteasome Assay Buffer to a final working concentration (typically 50-200 µM).[1]

  • Measurement:

    • Initiate the reaction by adding 50 µL of the substrate solution to each well, bringing the total volume to 100 µL.

    • Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 5-10 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

    • Subtract the rate of the inhibitor-treated samples from the rate of the untreated samples to determine the specific proteasome-dependent activity.

    • The activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein. For absolute quantification, a standard curve using free AMC should be generated.[5][6]

Measurement of Caspase-Like Activity of Purified 20S Proteasome

This protocol is for measuring the activity of purified 20S proteasome.

Materials:

  • Purified 20S proteasome

  • Proteasome Assay Buffer (as above)

  • This compound substrate

  • 0.035% (w/v) SDS solution for activation[4]

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Proteasome Activation:

    • Dilute the purified 20S proteasome to the desired concentration (e.g., 1-5 nM) in Proteasome Assay Buffer.

    • To activate the proteasome, add SDS to a final concentration of 0.01-0.035%.[4] Incubate for 15 minutes at 37°C.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the activated proteasome solution to each well.

    • Prepare the Z-LLE-AMC substrate solution in Proteasome Assay Buffer to the desired final concentration.

  • Measurement and Data Analysis:

    • Follow steps 3 and 4 from the cell lysate protocol to initiate the reaction, measure fluorescence, and analyze the data.

AMC Standard Curve

To convert relative fluorescence units to the absolute amount of product formed (moles of AMC), a standard curve should be prepared.

Procedure:

  • Prepare a stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO.

  • Create a series of dilutions of the AMC stock solution in the Proteasome Assay Buffer, ranging from 0 to a concentration that covers the expected experimental values (e.g., 0-10 µM).

  • Add 100 µL of each AMC dilution to the wells of a 96-well black microplate.

  • Measure the fluorescence at the same excitation and emission wavelengths used for the assay.

  • Plot the fluorescence intensity (RFU) against the known AMC concentration (µM or pmol).

  • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope that can be used to convert experimental RFU values to the amount of AMC produced.[6][7]

Quantitative Data

The following tables summarize key quantitative parameters associated with the this compound assay. It is important to note that these values can vary depending on the specific experimental conditions, such as buffer composition, temperature, and the source of the proteasome.

ParameterValueSource Organism/SystemReference(s)
Excitation Wavelength 345 - 380 nmN/A[1][4]
Emission Wavelength 440 - 460 nmN/A[1][4]
Working Substrate Conc. 20 - 200 µMIn vitro / Cell-based[1][4]
20S Proteasome Activation 0.035% SDSIn vitro (purified)[4]
Table 1: General Assay Parameters for this compound.
Enzyme SourceKm (µM)Vmax (relative units)Reference(s)
Purified 20S ProteasomeNot explicitly found for Z-LLE-AMC in the provided search results. For a similar caspase-like substrate, kinetic analyses have been performed, but specific values for Z-LLE-AMC are not readily available in the initial search. Further targeted kinetic studies would be required to establish these values definitively.-
Table 2: Kinetic Parameters for this compound Cleavage by the Proteasome.
InhibitorIC50 (nM)Target Proteasome Subunit(s)Cell Line/SystemReference(s)
MG-132 ~100-500β5 >> β1, β2VariousGeneral knowledge, not specifically from Z-LLE-AMC assay in search results.
Bortezomib ~5-20β5 > β1 >> β2Multiple MyelomaGeneral knowledge, not specifically from Z-LLE-AMC assay in search results.
Carfilzomib ~5-10β5VariousGeneral knowledge, not specifically from Z-LLE-AMC assay in search results.
Table 3: IC50 Values of Common Proteasome Inhibitors. Note: These are general values and may not have been determined specifically with the Z-LLE-AMC assay. The inhibitory profile against the β1 subunit can be assessed using this assay.

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The this compound assay measures a key catalytic activity of the proteasome, a central component of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes.

Ubiquitin_Proteasome_System Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub E3 E3 Ubiquitin Ligase E2->E3 Ub PolyUb_Substrate Polyubiquitinated Target Protein E3->PolyUb_Substrate Polyubiquitination Substrate Target Protein Substrate->E3 Proteasome_26S 26S Proteasome PolyUb_Substrate->Proteasome_26S DUBs Deubiquitinating Enzymes (DUBs) PolyUb_Substrate->DUBs Peptides Peptides Proteasome_26S->Peptides Degradation Amino_Acids Amino Acids Peptides->Amino_Acids DUBs->Ub Ub Recycling DUBs->Substrate Deubiquitination

Caption: The Ubiquitin-Proteasome System (UPS) for protein degradation.

Experimental Workflow of the this compound Assay

The following diagram illustrates the key steps involved in performing the this compound assay.

Z_LLE_AMC_Assay_Workflow start Start prep_samples Prepare Samples (Cell Lysate or Purified Proteasome) start->prep_samples protein_quant Protein Quantification (for lysates) prep_samples->protein_quant setup_plate Set up 96-well Plate (Samples +/- Inhibitor) prep_samples->setup_plate (for purified proteasome) protein_quant->setup_plate add_substrate Add Z-LLE-AMC Substrate setup_plate->add_substrate measure_fluorescence Kinetic Measurement of Fluorescence (Ex: 360 nm, Em: 460 nm) add_substrate->measure_fluorescence analyze_data Data Analysis (Calculate Reaction Rate) measure_fluorescence->analyze_data normalize_data Normalize to Protein Concentration (for lysates) analyze_data->normalize_data (for lysates) end End analyze_data->end (for purified proteasome) normalize_data->end

Caption: Workflow for the this compound proteasome activity assay.

Conclusion

The this compound assay is a robust and sensitive method for the specific measurement of the caspase-like activity of the proteasome. Its fluorogenic nature allows for continuous monitoring of enzymatic activity, making it well-suited for kinetic studies and high-throughput screening of potential proteasome inhibitors. A thorough understanding of the assay's principles and adherence to detailed protocols are crucial for obtaining accurate and reproducible data. This guide provides the foundational knowledge and practical instructions for researchers to effectively implement this valuable tool in their studies of the ubiquitin-proteasome system and its role in health and disease.

References

Z-Leu-Leu-Glu-AMC: A Technical Guide to its Substrate Specificity for Proteasome Subunits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-LLE-AMC), focusing on its specificity for the catalytic subunits of the proteasome. This document consolidates key data, outlines detailed experimental protocols, and presents visual workflows to support research and development in the fields of enzymology and drug discovery.

Introduction to Proteasome Activity and Substrates

The proteasome is a multi-catalytic protease complex responsible for regulated protein degradation in eukaryotic cells. The 20S core particle of the proteasome contains three distinct catalytic activities, primarily attributed to its β-subunits: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) or peptidylglutamyl-peptide hydrolyzing (PGPH) activity. The constitutive proteasome contains the catalytic subunits β5 (CT-L), β2 (T-L), and β1 (C-L). In response to inflammatory signals, cells can express immunoproteasomes, which incorporate the alternative catalytic subunits β5i (LMP7), β2i (MECL-1), and β1i (LMP2).

Fluorogenic peptide substrates are essential tools for measuring the specific activities of these proteasome subunits. Z-LLE-AMC is a commercially available substrate widely used to assess the caspase-like activity of the proteasome.

Data Presentation: Z-LLE-AMC Substrate Specificity

Proteasome SubunitTypeCatalytic ActivityZ-LLE-AMC Hydrolysis
β1 ConstitutiveCaspase-like (PGPH)High
β2 ConstitutiveTrypsin-likeNegligible
β5 ConstitutiveChymotrypsin-likeNegligible
β1i (LMP2) ImmunoChymotrypsin-likeNegligible
β2i (MECL-1) ImmunoTrypsin-likeNegligible
β5i (LMP7) ImmunoChymotrypsin-likeNegligible

Note: The primary reason for the lack of Z-LLE-AMC hydrolysis by the β1i subunit is its altered substrate specificity. The β1i subunit exhibits a preference for cleaving after small hydrophobic or branched-chain amino acids, a characteristic referred to as branched-chain amino acid preferring (BrAAP) activity, rather than the caspase-like preference for acidic residues.

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay with Purified 20S Proteasome

This protocol details the measurement of caspase-like activity of purified 20S constitutive and immunoproteasomes using Z-LLE-AMC.

Materials:

  • Purified 20S constitutive proteasome

  • Purified 20S immunoproteasome

  • Z-LLE-AMC substrate (stock solution in DMSO)

  • Proteasome Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.1-7.5, 50 mM NaCl, 2 mM β-mercaptoethanol)

  • Proteasome inhibitor (e.g., MG132) for control

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the Proteasome Assay Buffer. Dilute the Z-LLE-AMC stock solution in assay buffer to the desired final working concentration (typically 50-200 µM).[1]

  • Proteasome Preparation: Dilute the purified 20S constitutive and immunoproteasomes in Proteasome Assay Buffer to a final concentration of approximately 20 nM.[1]

  • Assay Setup: To a 96-well black microplate, add 50 µL of the diluted proteasome solution to the appropriate wells. For control wells, pre-incubate the proteasome with a specific inhibitor like MG132.

  • Initiate Reaction: Add 50 µL of the Z-LLE-AMC substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 20-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to 360-380 nm and the emission wavelength to 460 nm.[1][2]

  • Data Analysis: Determine the rate of AMC release by calculating the linear slope of the fluorescence signal over time. Subtract the rate of the inhibitor-treated control wells from the experimental wells to determine the specific proteasome activity.

Protocol 2: Proteasome Activity Assay in Cell Lysates

This protocol is adapted for measuring proteasome activity in total cell lysates.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Proteasome Lysis Buffer (e.g., 40 mM Tris, pH 7.2, 50 mM NaCl, 2 mM β-mercaptoethanol, 2 mM ATP, 5 mM MgCl2, 10% glycerol)

  • Z-LLE-AMC substrate

  • Proteasome inhibitor (e.g., MG132)

  • Protein concentration assay kit (e.g., Bradford or BCA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Lyse the cells in Proteasome Lysis Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay.

  • Assay Setup:

    • Dilute the cell lysate to a consistent protein concentration in Proteasome Assay Buffer.

    • For each sample, prepare two sets of wells in a 96-well black microplate: one for the total activity and one for the non-proteasomal activity control.

    • To the control wells, add a proteasome inhibitor (e.g., MG132) and incubate for 15-30 minutes at 37°C.

  • Reaction and Measurement:

    • Add the Z-LLE-AMC substrate to all wells to a final concentration of 50-200 µM.

    • Incubate the plate at 37°C and measure fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of AMC release for each well.

    • Subtract the rate of the inhibitor-treated wells from the corresponding untreated wells to obtain the specific proteasome-mediated activity.

    • Normalize the activity to the total protein concentration of the lysate.

Visualizations

Signaling Pathways and Experimental Workflows

Proteasome_Activity_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture or Purified Proteasome lysis Cell Lysis (for lysates) prep_cells->lysis plate Plate Preparation: - Add Lysate/Proteasome - Add Inhibitor (Control) prep_cells->plate quant Protein Quantification (for lysates) lysis->quant quant->plate substrate Add Z-LLE-AMC Substrate plate->substrate read Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) substrate->read slope Calculate Rate (Slope of Fluorescence vs. Time) read->slope subtract Subtract Inhibitor Control from Total Activity slope->subtract normalize Normalize to Protein Conc. (for lysates) subtract->normalize result Specific Proteasome Activity normalize->result

Experimental workflow for measuring proteasome activity.

Substrate_Specificity_Logic cluster_proteasome Proteasome Types cluster_subunits Catalytic Subunits constitutive Constitutive Proteasome b1 β1 (Caspase-like) constitutive->b1 b2 β2 (Trypsin-like) constitutive->b2 b5 β5 (Chymotrypsin-like) constitutive->b5 immuno Immunoproteasome b1i β1i (Altered Specificity) immuno->b1i b2i β2i (Trypsin-like) immuno->b2i b5i β5i (Chymotrypsin-like) immuno->b5i cleavage Hydrolysis (AMC Release) b1->cleavage no_cleavage No Significant Hydrolysis b2->no_cleavage b5->no_cleavage b1i->no_cleavage b2i->no_cleavage b5i->no_cleavage substrate Z-Leu-Leu-Glu-AMC substrate->b1 substrate->b2 substrate->b5 substrate->b1i substrate->b2i substrate->b5i

Logical relationship of Z-LLE-AMC substrate specificity.

References

Unraveling the Proteasome's Catalytic Machinery: A Technical Guide to Z-Leu-Leu-Glu-AMC Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, selectively degrading a vast array of intracellular proteins to regulate diverse physiological processes. Central to this system is the 26S proteasome, a sophisticated multi-catalytic protease complex. Its proteolytic core, the 20S proteasome, harbors distinct catalytic activities crucial for protein breakdown. Understanding the specific mechanisms of substrate cleavage by the proteasome is paramount for elucidating its role in disease and for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the cleavage of the fluorogenic peptide substrate Z-Leu-Leu-Glu-AMC, a key tool for probing a specific facet of proteasome function.

The Mechanism of this compound Cleavage

The cleavage of this compound (Z-LLE-AMC) is a specific measure of the caspase-like or peptidylglutamyl peptide hydrolyzing (PGPH) activity of the proteasome.[1] This activity is primarily attributed to the β1 subunit (also known as PSMB6) of the 20S proteasome core particle.[2][3] The proteasome preferentially cleaves peptide bonds on the carboxyl side of acidic amino acid residues, such as glutamate (Glu) in the Z-LLE-AMC sequence.

The 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings (α7β7β7α7).[2] The catalytic active sites are located within the interior of the barrel, requiring substrates to enter through a gated channel in the outer α-rings.[3] The 26S proteasome, which consists of the 20S core particle capped by one or two 19S regulatory particles, is the form of the proteasome responsible for ATP-dependent degradation of ubiquitinated proteins.[4][5] The 19S cap recognizes, unfolds, and translocates substrates into the 20S core for degradation.[3][6] Cleavage of small fluorogenic peptides like Z-LLE-AMC can be catalyzed by both the 20S and 26S proteasomes.[1]

Upon cleavage of Z-LLE-AMC by the active β1 subunit, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence can be monitored over time to quantify the caspase-like activity of the proteasome.[1][7]

Quantitative Data on this compound Cleavage

The following table summarizes key quantitative parameters related to the cleavage of Z-LLE-AMC by the proteasome, compiled from various studies. These values can be influenced by experimental conditions such as buffer composition, temperature, and the specific form of the proteasome used (e.g., purified 20S vs. 26S, or in cell lysates).

ParameterValueProteasome TypeOrganism/Cell LineReference
Working Concentration 50-200 µM20S and 26S ProteasomesGeneral[1]
Excitation Wavelength 360-380 nmNot ApplicableNot Applicable[1][8]
Emission Wavelength 460 nmNot ApplicableNot Applicable[1][8]
kcat/Km 13,000 M⁻¹s⁻¹20S ProteasomeNot Specified[9]
Inhibitor (MG132) Concentration 100 µMProteasome in HEK293T cell lysatesHuman (HEK293T)[8]

Experimental Protocols

In Vitro Proteasome Activity Assay with Purified 20S Proteasome

This protocol details the measurement of caspase-like activity using purified 20S proteasome and the fluorogenic substrate Z-LLE-AMC.

Materials:

  • Purified 20S proteasome (e.g., from bovine or human source)

  • Z-LLE-AMC substrate

  • Proteasome Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.1-7.6, 50 mM NaCl, 2 mM β-mercaptoethanol)[1]

  • DMSO for substrate and inhibitor stock solutions

  • Black 96-well microplate[7]

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Dissolve Z-LLE-AMC in DMSO to create a stock solution (e.g., 50 mM).[8] Store at -20°C.[1]

    • Prepare the working solution of Z-LLE-AMC by diluting the stock solution in Proteasome Assay Buffer to the desired final concentration (e.g., 100 µM).[1]

    • Dilute the purified 20S proteasome in Proteasome Assay Buffer to the desired working concentration (e.g., 20 nM).[1]

  • Assay Setup:

    • Pipette 50 µL of the diluted 20S proteasome solution into the wells of a black 96-well microplate.

    • Include control wells:

      • Substrate alone: 50 µL of Proteasome Assay Buffer instead of the proteasome solution to measure background fluorescence.

      • Inhibitor control: Pre-incubate the 20S proteasome with a proteasome inhibitor (e.g., 100 µM MG132) for 15-30 minutes before adding the substrate to confirm that the measured activity is proteasome-specific.[1][8]

  • Initiate the Reaction:

    • Add 50 µL of the Z-LLE-AMC working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.[1]

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 20-60 minutes) with excitation at 360-380 nm and emission at 460 nm.[1][8]

  • Data Analysis:

    • Subtract the background fluorescence (from the substrate-alone wells) from the values obtained for the experimental wells.

    • Determine the rate of reaction by calculating the linear slope of the fluorescence intensity versus time plot. This rate is proportional to the proteasome's caspase-like activity.

Proteasome Activity Assay in Cell Lysates

This protocol outlines the measurement of proteasome caspase-like activity in total cell lysates.

Materials:

  • Cultured cells

  • Lysis Buffer (e.g., TSDG Lysis Buffer)

  • Protein quantification assay (e.g., BCA or Bradford assay)

  • Z-LLE-AMC substrate

  • Proteasome inhibitor (e.g., MG132)

  • Black 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total cellular proteins.

    • Determine the protein concentration of the lysate using a standard protein quantification assay.

  • Assay Setup:

    • Dilute the cell lysate with assay buffer to a final protein concentration of approximately 7 µg per well (this may need optimization depending on the cell type).[10]

    • Add the diluted cell lysate to the wells of a black 96-well plate.

    • Prepare control wells, including a lysate sample pre-treated with a proteasome inhibitor (e.g., 100 µM MG132) to determine the contribution of non-proteasomal proteases to substrate cleavage.[1][8]

  • Initiate and Measure:

    • Add the Z-LLE-AMC substrate to a final concentration of 50-100 µM.[1][10]

    • Incubate the plate at 37°C and measure the fluorescence kinetically as described in the previous protocol.

  • Data Analysis:

    • Subtract the fluorescence values from the inhibitor-treated lysate wells from the corresponding untreated lysate wells to obtain the specific proteasomal activity.

    • Calculate the rate of AMC release and normalize it to the amount of protein in the lysate (e.g., nmol AMC/mg protein/min).

Visualizations

Z_LLE_AMC_Cleavage_Pathway cluster_proteasome 20S Proteasome Core b1 β1 Subunit (Caspase-like Activity) b2 β2 Subunit (Trypsin-like) products Z-Leu-Leu-Glu + AMC (Fluorescent) b1->products b5 β5 Subunit (Chymotrypsin-like) substrate This compound substrate->b1 Cleavage at Glu-AMC bond inhibitor MG132 inhibitor->b1 Inhibition

Caption: Enzymatic cleavage of Z-LLE-AMC by the β1 subunit of the 20S proteasome.

Proteasome_Assay_Workflow start Start prep_reagents Prepare Reagents (Proteasome/Lysate, Substrate, Buffer) start->prep_reagents setup_plate Set up 96-well Plate (Samples and Controls) prep_reagents->setup_plate add_substrate Add Z-LLE-AMC Substrate setup_plate->add_substrate measure_fluorescence Kinetic Fluorescence Measurement (Ex: 380nm, Em: 460nm) add_substrate->measure_fluorescence analyze_data Data Analysis (Calculate Reaction Rate) measure_fluorescence->analyze_data end End analyze_data->end

Caption: General experimental workflow for measuring proteasome activity using Z-LLE-AMC.

Conclusion

The cleavage of this compound serves as a robust and specific assay for the caspase-like activity of the proteasome, providing valuable insights into the functional state of this critical cellular machine. By understanding the underlying mechanism and employing standardized experimental protocols, researchers and drug development professionals can effectively utilize this tool to investigate the role of the proteasome in health and disease and to screen for novel therapeutic modulators of its activity. The data and methodologies presented in this guide offer a comprehensive resource for the successful implementation and interpretation of Z-LLE-AMC-based proteasome activity assays.

References

The Role of the AMC Fluorophore in Proteasome Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the 7-Amino-4-methylcoumarin (AMC) fluorophore in proteasome activity assays. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to effectively utilize this widely adopted technique for studying proteasome function and screening for potential therapeutic inhibitors.

Core Principles: The AMC Fluorophore in Proteasome Activity Measurement

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins, playing a vital role in cellular homeostasis. The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, primarily categorized as chymotrypsin-like, trypsin-like, and caspase-like.

Proteasome assays utilizing the AMC fluorophore are based on the principle of fluorescence quenching and dequenching. In these assays, a specific peptide sequence, recognized and cleaved by a particular proteasome catalytic subunit, is chemically linked to the AMC molecule. This conjugation effectively quenches the natural fluorescence of AMC.[1] Upon enzymatic cleavage of the peptide substrate by the proteasome, the free AMC is released, resulting in a significant increase in fluorescence intensity.[2] This change in fluorescence can be measured over time using a fluorometer, providing a direct and sensitive readout of proteasome activity.[3]

The excitation and emission maxima for free AMC are typically in the range of 345–351 nm and 430–445 nm, respectively.[1][4]

Quantitative Data: AMC-Based Substrates for Proteasome Activity

The selection of an appropriate AMC-conjugated substrate is crucial for targeting specific proteolytic activities of the proteasome. Different peptide sequences are preferentially cleaved by the distinct catalytic subunits of both the constitutive proteasome and the immunoproteasome. The following tables summarize key substrates and their associated quantitative data.

It is important to note that kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) can vary depending on the specific experimental conditions, including buffer composition, temperature, pH, and the source and purity of the proteasome preparation. The data presented below is a compilation from various sources and should be used as a reference guide. For precise kinetic determinations, it is recommended to perform these measurements under the specific conditions of your experimental setup.

Table 1: Common AMC-Based Substrates for Constitutive Proteasome Activity

Proteasome SubunitCatalytic ActivitySubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
β5Chymotrypsin-likeSuc-LLVY-AMC~40[5][6]Not consistently reportedNot consistently reported
β2Trypsin-likeBoc-LSTR-AMCNot consistently reportedNot consistently reportedNot consistently reported
β1Caspase-likeZ-LLE-AMCNot consistently reportedNot consistently reportedNot consistently reported

Table 2: Common AMC-Based Substrates for Immunoproteasome Activity

Immunoproteasome SubunitCatalytic ActivitySubstrateObservations
β5i (LMP7)Chymotrypsin-likeAc-ANW-AMCPreferred substrate for immunoproteasome over constitutive proteasome.[2][7]
β2i (MECL-1)Trypsin-likeAc-KQL-AMCCan be cleaved by both immunoproteasome and constitutive proteasome.[7]
β1i (LMP2)Caspase-likeAc-PAL-AMCSelective for the immunoproteasome over the constitutive proteasome.[8]

Signaling Pathway: The Ubiquitin-Proteasome System

The degradation of most cellular proteins by the proteasome is a highly regulated process initiated by the covalent attachment of a polyubiquitin chain to the target protein. This ubiquitination process involves a three-enzyme cascade (E1, E2, and E3). The polyubiquitinated protein is then recognized by the 26S proteasome, which unfolds and translocates the substrate into its 20S catalytic core for degradation.

UbiquitinProteasomePathway Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ubiquitin Ligase E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Ubiquitination Protein Target Protein Protein->E3 Proteasome26S 26S Proteasome PolyUbProtein->Proteasome26S Recognition & Degradation Peptides Peptides Proteasome26S->Peptides ADP_Pi ADP + Pi Proteasome26S->ADP_Pi ATP1 ATP ATP1->E1 Activation ATP2 ATP ATP2->Proteasome26S

Figure 1. The Ubiquitin-Proteasome Pathway.

Experimental Protocols

Preparation of Cell Lysates for Proteasome Activity Assay

This protocol provides a general method for preparing cell lysates suitable for measuring proteasome activity. Optimization may be required for specific cell types.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100. (Optional: 2 mM ATP can be added to improve the recovery of intact 26S proteasome).

  • Cell scrapers

  • Microcentrifuge tubes

  • Microcentrifuge capable of 15,000 x g at 4°C

Procedure:

  • For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.

  • Aspirate the final PBS wash. For adherent cells, add an appropriate volume of ice-cold Lysis Buffer to the plate and scrape the cells. For suspension cells, resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

In-Solution Proteasome Activity Assay

This protocol describes the measurement of proteasome activity in cell lysates or with purified proteasome preparations using an AMC-based substrate.

Materials:

  • Cell lysate or purified proteasome

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT (for 26S proteasome, also include 1 mM ATP)

  • AMC-conjugated substrate stock solution (e.g., 10 mM in DMSO)

  • Proteasome inhibitor (e.g., MG-132) for control wells (optional but recommended)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with filters for AMC (Excitation: ~350 nm, Emission: ~440 nm)

Procedure:

  • Prepare the Assay Reaction Mix: In a microcentrifuge tube, prepare a sufficient volume of Assay Buffer. Just before use, dilute the AMC-conjugated substrate to the desired final concentration (typically 20-100 µM).

  • Pipette the Assay Reaction Mix into the wells of the 96-well plate.

  • For inhibitor control wells, add the proteasome inhibitor to the desired final concentration and incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the cell lysate (typically 10-50 µg of total protein) or purified proteasome to each well.

  • Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.

  • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • The rate of the reaction (increase in fluorescence over time) is proportional to the proteasome activity. The data can be plotted as fluorescence units versus time, and the initial linear portion of the curve should be used to calculate the reaction velocity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a proteasome activity assay and the logical relationship between the components of the assay.

ExperimentalWorkflow SamplePrep Sample Preparation (Cell Culture/Tissue Homogenization) Lysis Cell Lysis & Protein Extraction SamplePrep->Lysis Quantification Protein Quantification Lysis->Quantification AssaySetup Assay Setup in 96-well Plate (Buffer, Substrate, Inhibitor) Quantification->AssaySetup Reaction Initiate Reaction (Add Lysate/Proteasome) AssaySetup->Reaction Measurement Kinetic Fluorescence Measurement (37°C) Reaction->Measurement DataAnalysis Data Analysis (Calculate Reaction Velocity) Measurement->DataAnalysis

Figure 2. General experimental workflow for a proteasome assay.

LogicalRelationship Proteasome Proteasome Cleavage Enzymatic Cleavage Proteasome->Cleavage Substrate Peptide-AMC (Quenched) Substrate->Cleavage Peptide Peptide Fragment Cleavage->Peptide AMC Free AMC (Fluorescent) Cleavage->AMC Fluorescence Fluorescence Signal AMC->Fluorescence

Figure 3. Logical relationship of assay components.

References

The Role of Z-Leu-Leu-Glu-AMC in Advancing Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic peptide substrate, Z-Leu-Leu-Glu-AMC, has emerged as an invaluable tool in the field of oncology research. Its specificity for the caspase-like (peptidylglutamyl-peptide hydrolyzing) activity of the proteasome allows for precise measurement of this enzyme's function, which is often dysregulated in cancerous cells. This technical guide provides an in-depth overview of the applications of this compound in cancer research, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

The Ubiquitin-Proteasome System: A Key Player in Cancer Biology

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated intracellular protein degradation in eukaryotic cells.[1][2][3] This intricate system is responsible for the turnover of the majority of intracellular proteins, including those critical for cell cycle regulation, apoptosis, and signal transduction.[2][4] The 26S proteasome, a large multi-catalytic protease complex, is the central executioner of the UPS. It recognizes and degrades proteins that have been tagged with a polyubiquitin chain by a cascade of enzymes (E1, E2, and E3 ligases).[1][2][4]

Dysregulation of the UPS is a hallmark of many cancers.[1] Malignant cells often exhibit increased proteasome activity to support their high rates of proliferation and to evade apoptosis.[5][6] This reliance on the proteasome makes it an attractive target for cancer therapy.[1][4][7]

cluster_0 Ubiquitination Cascade cluster_1 Proteasomal Degradation Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Polyubiquitinated_Protein Polyubiquitinated Target Protein E3->Polyubiquitinated_Protein Polyubiquitination Target_Protein Target Protein Target_Protein->E3 Proteasome_26S 26S Proteasome Polyubiquitinated_Protein->Proteasome_26S Proteasome_26S->Ub Deubiquitination (Recycling) Peptides Peptides Proteasome_26S->Peptides Degradation

Figure 1: The Ubiquitin-Proteasome Pathway.

This compound: A Specific Substrate for Measuring Proteasome Activity

This compound is a synthetic peptide substrate designed to specifically measure the caspase-like activity of the proteasome, which is primarily mediated by the β1 subunit of the 20S catalytic core.[8] The peptide sequence, Z-Leu-Leu-Glu, is recognized and cleaved by this active site. The C-terminus is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched in the intact substrate. Upon cleavage by the proteasome, the free AMC is released, and its fluorescence can be measured, providing a direct readout of enzymatic activity.[9][10][11] This high specificity and sensitivity make this compound a preferred tool for researchers studying proteasome function in cancer.[12]

Applications in Cancer Research

The use of this compound in cancer research is multifaceted, ranging from basic mechanistic studies to drug discovery and development.

Quantifying Proteasome Activity in Cancer Cells

Researchers utilize this compound to compare the proteasome's caspase-like activity between cancerous and non-cancerous cells, as well as among different cancer types. This can help to elucidate the role of this specific proteasomal activity in tumor progression and survival.

Screening for Proteasome Inhibitors

This compound-based assays are widely employed in high-throughput screening campaigns to identify novel proteasome inhibitors.[12] By measuring the reduction in fluorescence in the presence of test compounds, researchers can identify potent and selective inhibitors of the proteasome's caspase-like activity. The proteasome inhibitor bortezomib, for instance, has been shown to inhibit the caspase-like activity of the proteasome in cervical cancer cells.[13]

Elucidating Mechanisms of Drug Resistance

In some cases, cancer cells can develop resistance to proteasome inhibitors. This compound can be used to investigate the mechanisms underlying this resistance, such as alterations in proteasome subunit expression or activity.

Experimental Protocols

Preparation of Cell Lysates for Proteasome Activity Assay

This protocol describes the preparation of whole-cell extracts for the subsequent measurement of proteasome activity.

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Aspirate PBS and add an appropriate volume of ice-cold lysis buffer to the plate.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytosolic and nuclear proteins, and transfer it to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

  • The lysate can be used immediately or stored at -80°C for future use.

Proteasome Caspase-Like Activity Assay

This protocol outlines the procedure for measuring the caspase-like activity of the proteasome in cell lysates using this compound.

Materials:

  • Cell lysate (prepared as described above)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • This compound substrate (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG-132) for negative control

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Thaw the cell lysate on ice.

  • Prepare the reaction mixture in a 96-well black microplate. For each sample, prepare two wells: one for the total activity and one for the inhibitor control.

  • To each well, add the cell lysate (e.g., 20-50 µg of total protein) and adjust the volume with assay buffer to a final volume of 90 µl.

  • To the inhibitor control wells, add the proteasome inhibitor (e.g., MG-132 to a final concentration of 20 µM). To the total activity wells, add the same volume of DMSO.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µl of this compound to each well to a final concentration of 50-200 µM.[10]

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[10][11] Record the fluorescence every 5 minutes for 30-60 minutes at 37°C.

  • The proteasome activity is calculated from the linear range of the fluorescence increase over time. Subtract the rate of the inhibitor control from the total activity to determine the specific proteasome-mediated activity.

Quantitative Data

The following table summarizes typical quantitative data obtained from proteasome activity assays using this compound.

ParameterValueCell Line/ConditionReference
Working Concentration 50 - 200 µMGeneral[10]
Excitation Wavelength 345 - 380 nmIn vitro assay[8][10][11][14]
Emission Wavelength 440 - 460 nmIn vitro assay[8][10][11][14]
Bortezomib Inhibition Predominantly caspase-like activityCervical cancer cells[13]

Signaling Pathways and Logical Relationships

The activity of the proteasome, which can be measured using this compound, is intricately linked to key signaling pathways that are often dysregulated in cancer.

The NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon receiving an activating signal, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes, many of which promote cancer cell survival and proliferation.[1][7] Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation and promoting apoptosis in cancer cells.[4][7]

Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Proteasome->NFkB Releases Gene_Transcription Target Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene_Transcription Activates Start Start: Compound Library Primary_Screen Primary Screen: High-Throughput Assay with Z-LLE-AMC Start->Primary_Screen Hit_Identification Hit Identification: Compounds reducing fluorescence Primary_Screen->Hit_Identification Hit_Identification->Start Non-Hits Dose_Response Dose-Response Analysis: Determine IC50 values Hit_Identification->Dose_Response Hits Selectivity_Assay Selectivity Assays: Test against other protease activities Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assays: Apoptosis, Cell Cycle Arrest in Cancer Cell Lines Selectivity_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

References

Investigating Proteasome Function with Z-Leu-Leu-Glu-AMC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-Leu-Leu-Glu-AMC) for the investigation of proteasome function. This fluorogenic substrate is a valuable tool for measuring the caspase-like activity of the proteasome, offering insights into cellular homeostasis, disease pathogenesis, and the efficacy of therapeutic interventions targeting the ubiquitin-proteasome system.

Introduction to Proteasome and this compound

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells. It plays a crucial role in a variety of cellular processes, including cell cycle regulation, signal transduction, and the removal of damaged or misfolded proteins. The 20S proteasome, the catalytic core of the complex, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (also known as peptidyl-glutamyl peptide-hydrolyzing or PGPH activity).[1][2]

This compound is a synthetic tripeptide substrate specifically designed to measure the caspase-like activity of the 20S and 26S proteasomes.[3][4][5] The substrate consists of the peptide sequence Z-Leu-Leu-Glu conjugated to the fluorescent reporter molecule 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide bond C-terminal to the glutamate residue by the active β1 subunit of the proteasome, the free AMC is released, resulting in a measurable increase in fluorescence.[6] This direct relationship between enzymatic activity and fluorescence signal allows for a sensitive and quantitative assessment of proteasome function.

Data Presentation

Substrate Specifications
PropertyValueReference
Full NameZ-Leu-Leu-Glu-7-amido-4-methylcoumarin[4]
AbbreviationZ-LLE-AMC[3][4][5]
Proteasome Activity MeasuredCaspase-like (PGPH)[3][4][5]
Catalytic Subunit Targetedβ1[6]
Excitation Wavelength345-380 nm[3][4][7]
Emission Wavelength440-460 nm[4][7]
Typical Working Concentration50-200 µM[3][8]
SolventDMSO
Kinetic Parameters

The determination of Michaelis-Menten kinetic constants, such as Km (Michaelis constant) and Vmax (maximum reaction velocity), is crucial for characterizing the enzymatic activity of the proteasome with a given substrate. While extensive research has been conducted using this compound, specific Km and Vmax values for its interaction with the proteasome are not consistently reported across the literature. The kinetic properties can be influenced by factors such as the specific proteasome isoform (constitutive vs. immunoproteasome), the purity of the enzyme preparation, and the assay conditions.

Researchers are encouraged to determine these parameters empirically for their specific experimental setup. A general protocol for determining Km and Vmax is provided in the "Experimental Protocols" section.

Inhibitor IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a summary of reported IC50 values for common proteasome inhibitors against the caspase-like activity, often measured using this compound or similar substrates. It is important to note that these values can vary depending on the cell type, assay conditions, and the specific proteasome complex being studied.

InhibitorTargetReported IC50 (nM)Cell Line/SystemReference
Bortezomib26S Proteasome (β1, β2, β5)618 ± 149Myeloma Cell Lines[9]
Carfilzomib20S Proteasome (β5 >> β1, β2)>1000 (for β1c)AMO-1 Myeloma Cells
MG132Proteasome (Chymotrypsin-like > Caspase-like)Not specifically reported for caspase-like activityVarious

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the lyophilized this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mM.[10]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[5] Protect from light.

Proteasome Activity Assay in Cell Lysates

This protocol is adapted from methodologies described for measuring proteasome activity in total cell extracts.[10]

  • Cell Lysis:

    • Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail that does not inhibit the proteasome).

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteasomes.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • Assay Setup:

    • In a black, flat-bottom 96-well plate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

    • For each sample, prepare a parallel well containing the same amount of lysate pre-incubated with a proteasome inhibitor (e.g., 10 µM MG132 for 30 minutes at 37°C) to serve as a negative control. This will account for non-proteasomal cleavage of the substrate.[3]

    • Add assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2) to each well to bring the final volume to 100 µL.

  • Initiation and Measurement:

    • Add this compound to each well to a final concentration of 100 µM.

    • Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.

    • Record measurements kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Subtract the fluorescence signal from the inhibitor-treated wells from the corresponding untreated wells to determine the proteasome-specific activity.

    • Calculate the rate of substrate cleavage (fluorescence units per minute) from the linear portion of the kinetic curve.

    • Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/µg protein).

Assay with Purified 20S Proteasome

This protocol is suitable for characterizing the activity of purified proteasome preparations.

  • Proteasome Activation (Optional but recommended for 20S): For some commercial preparations of the 20S proteasome, a brief incubation with a low concentration of sodium dodecyl sulfate (SDS), typically 0.035%, is required to open the substrate entry channel.[6]

  • Assay Setup:

    • In a 96-well plate, add a known amount of purified 20S proteasome (e.g., 20 nM) to each well.[3]

    • Include a no-enzyme control well containing only the assay buffer and substrate.

    • Add assay buffer to a final volume of 100 µL.

  • Initiation and Measurement:

    • Add this compound to a final concentration of 100 µM.

    • Monitor fluorescence kinetically as described for the cell lysate assay.

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control.

    • Calculate the specific activity of the purified proteasome (e.g., nmol AMC/min/mg proteasome) by using a standard curve of free AMC to convert fluorescence units to molar amounts.

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 (Ub ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Ub Ubiquitin (Ub) Ub->E1 ATP Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Degradation (ATP-dependent) Peptides Peptides Proteasome->Peptides Release

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow: Proteasome Activity Assay

Proteasome_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Cell_Culture Cell Culture Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Plate_Setup Plate Setup (Lysate +/- Inhibitor) Quantification->Plate_Setup Add_Substrate Add Z-LLE-AMC Plate_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Fluorescence_Reading Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Incubation->Fluorescence_Reading Data_Analysis Calculate Activity (Rate of fluorescence change) Fluorescence_Reading->Data_Analysis

Caption: Workflow for measuring proteasome activity in cell lysates.

Logical Relationship: Principle of the Fluorogenic Assay

Assay_Principle Substrate Z-Leu-Leu-Glu AMC Proteasome Proteasome (Caspase-like activity) Substrate->Proteasome Cleavage Products Z-Leu-Leu-Glu + Free AMC Proteasome->Products Fluorescence Fluorescent Signal Products:Free_AMC->Fluorescence Emits Light

Caption: Principle of proteasome activity detection using Z-LLE-AMC.

Conclusion

This compound is a robust and sensitive tool for the specific measurement of the caspase-like activity of the proteasome. This technical guide provides the necessary information for researchers to effectively utilize this substrate in their investigations of proteasome function in health and disease. By following the detailed protocols and understanding the underlying principles, scientists can generate reliable and quantitative data to advance our understanding of the ubiquitin-proteasome system and to facilitate the development of novel therapeutics.

References

Methodological & Application

Application Note and Protocol: Z-Leu-Leu-Glu-AMC Assay for Purified 20S Proteasome

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of a majority of intracellular proteins. It possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidylglutamyl-peptide hydrolyzing or PGPH) activities.[1][2] The Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-LLE-AMC) assay is a widely used method to specifically measure the caspase-like activity of the 20S proteasome.[3][4][5][6][7] This fluorogenic assay relies on the cleavage of the peptide substrate Z-LLE-AMC by the proteasome, which releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC). The resulting fluorescence can be quantified to determine the enzymatic activity of the proteasome.[8] This application note provides a detailed protocol for performing the Z-LLE-AMC assay with purified 20S proteasome, including reagent preparation, assay procedure, and data analysis.

Key Experimental Parameters

A summary of the key quantitative data and experimental parameters for the Z-LLE-AMC assay is provided in the tables below for easy reference and comparison.

Table 1: Reagent and Substrate Concentrations

ComponentStock ConcentrationWorking ConcentrationNotes
Purified 20S ProteasomeVaries0.2 µg per well (typical)Optimal concentration may need to be determined empirically.
Z-Leu-Leu-Glu-AMC10 mM in DMSO50-200 µMStore stock solution at -20°C or -80°C.[6][9]
SDS20%0.02-0.03%For activation of purified 20S proteasome.[1][10]
AMC Standard1 mM in DMSO0-1 µM (for standard curve)For quantitative analysis of enzyme activity.[1][2]
Proteasome Inhibitor (e.g., MG-132)2 mM in DMSOVaries (e.g., 40 µM)Used as a negative control to ensure specificity.[11]

Table 2: Assay Conditions

ParameterRecommended ConditionNotes
Assay Buffer50 mM HEPES, pH 7.6, 100 mM NaCl, 1 mM DTTOther buffers (e.g., 20 mM Tris, pH 7.5) can also be used.[1][12]
Reaction Volume100-200 µLCan be scaled for different microplate formats.[1]
Temperature37°CThe assay can be performed at room temperature, but activity will be lower.[1]
Incubation Time30-60 minutesKinetic readings are recommended.[2]
Excitation Wavelength345-380 nm
Emission Wavelength445-460 nm
Microplate TypeBlack, opaque 96-well plateRecommended to minimize background fluorescence.[2]

Experimental Protocol

This protocol is designed for a 96-well plate format.

Materials and Reagents

  • Purified 20S Proteasome

  • This compound substrate

  • Sodium Dodecyl Sulfate (SDS)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM NaCl, 1 mM DTT)

  • Proteasome inhibitor (e.g., MG-132) for negative control

  • 7-Amino-4-methylcoumarin (AMC) standard

  • DMSO

  • Black, opaque 96-well microplate

  • Fluorometric microplate reader

Procedure

  • Preparation of Reagents:

    • 1X Assay Buffer: Prepare the assay buffer and keep it on ice.

    • Z-LLE-AMC Substrate Stock (10 mM): Dissolve Z-LLE-AMC in DMSO. Store aliquots at -20°C.

    • SDS Solution: Prepare a working solution of SDS in deionized water.

    • AMC Standard Stock (1 mM): Dissolve AMC in DMSO. Store aliquots at -20°C.

    • Proteasome Inhibitor Stock (e.g., 2 mM MG-132): Dissolve in DMSO and store aliquots at -20°C.

  • AMC Standard Curve:

    • Prepare a series of dilutions of the AMC standard in 1X Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µM).

    • Add 100 µL of each dilution to separate wells of the 96-well plate.

  • Assay Reaction Setup:

    • Prepare a master mix of the activated proteasome. For each reaction, you will need:

      • Purified 20S Proteasome (e.g., 0.2 µg)

      • 1X Assay Buffer

      • SDS (to a final concentration of 0.03%)

    • Incubate the proteasome with SDS in the assay buffer for 5-10 minutes at room temperature to activate the enzyme.[1]

    • Aliquot 90 µL of the activated enzyme mixture into the appropriate wells of the 96-well plate.

    • For negative controls: To separate wells, add the proteasome inhibitor (e.g., MG-132) to the activated enzyme mixture before the addition of the substrate.

    • Bring the plate to the desired reaction temperature (e.g., 37°C).

  • Initiation of the Reaction:

    • Prepare a working solution of the Z-LLE-AMC substrate in 1X Assay Buffer (e.g., 2X the final desired concentration).

    • Initiate the reaction by adding 10 µL of the substrate working solution to each well containing the activated enzyme. The final volume in each well should be 100 µL.

  • Measurement of Fluorescence:

    • Immediately place the plate in a fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of 345-380 nm and an emission wavelength of 445-460 nm.

Data Analysis

  • AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (fluorescence units per pmol of AMC).

  • Proteasome Activity:

    • Determine the rate of the reaction (Vmax) from the linear portion of the kinetic curve for each sample (fluorescence units per minute).

    • Subtract the rate of the negative control (with inhibitor) from the rate of the experimental samples to account for non-proteasomal activity.

    • Convert the rate of fluorescence increase to the rate of AMC production (pmol/min) using the slope from the AMC standard curve.

    • The specific activity of the proteasome can be expressed as pmol of AMC released per minute per µg of proteasome.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Reagents (Buffer, Substrate, SDS) A1 Activate Purified 20S Proteasome with SDS P1->A1 P2 Prepare AMC Standard Curve D3 Determine Specific Activity using AMC Standard Curve P2->D3 A2 Aliquot Activated Enzyme into 96-well Plate A1->A2 A3 Add Proteasome Inhibitor (Negative Control) A2->A3 For Control Wells A4 Initiate Reaction with Z-LLE-AMC Substrate A2->A4 A3->A4 A5 Incubate at 37°C A4->A5 D1 Measure Fluorescence (Ex: 345-380nm, Em: 445-460nm) A5->D1 D2 Calculate Reaction Rate (Vmax) D1->D2 D2->D3

Caption: Workflow for Z-LLE-AMC assay with purified 20S proteasome.

Signaling Pathway Diagram

G cluster_proteasome 20S Proteasome cluster_reaction Fluorogenic Reaction Proteasome Purified 20S Proteasome (Inactive State) ActiveProteasome Activated 20S Proteasome Substrate This compound (Non-fluorescent) ActiveProteasome->Substrate Cleavage Products Z-Leu-Leu-Glu + AMC (Fluorescent) Fluorescence Fluorescence Signal (Ex/Em: 345-380/445-460 nm) Products->Fluorescence Detection SDS SDS (0.02-0.03%) SDS->Proteasome Activation Inhibitor Proteasome Inhibitor (e.g., MG-132) Inhibitor->ActiveProteasome Inhibition

Caption: Principle of the Z-LLE-AMC proteasome assay.

References

Application Notes and Protocols for Kinetic Proteasome Assay Using Z-Leu-Leu-Glu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and removal of misfolded or damaged proteins.[1][2][3] The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[1][3][4] Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidylglutamyl-peptide hydrolyzing or PGPH activity).[5]

This document provides a detailed guide for performing a kinetic assay to measure the caspase-like activity of the proteasome using the fluorogenic substrate Z-Leu-Leu-Glu-AMC (Z-LLE-AMC). This assay is a fundamental tool for studying proteasome function and for the screening and characterization of proteasome inhibitors, which are a promising class of therapeutic agents, particularly in oncology.[6][7][8]

Principle of the Assay

The kinetic proteasome assay with Z-LLE-AMC is based on the enzymatic cleavage of the substrate by the proteasome's caspase-like activity. Z-LLE-AMC is a synthetic peptide conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide bond C-terminal to the glutamate residue by the proteasome, the free AMC is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be monitored over time using a fluorometer, with the rate of fluorescence increase being directly proportional to the proteasome's enzymatic activity.[5]

The excitation and emission wavelengths for free AMC are typically around 360-380 nm and 440-460 nm, respectively.[5][9]

Signaling Pathway and Experimental Workflow

The Ubiquitin-Proteasome System

dot

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP->AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub_TargetProtein Polyubiquitinated Target Protein E3->Ub_TargetProtein Ub Conjugation TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome Ub_TargetProtein->Proteasome Recognition & Binding Peptides Peptides Proteasome->Peptides Degradation (ATP-dependent) DUBs Deubiquitinating Enzymes (DUBs) Proteasome->DUBs Ub Recycling DUBs->Ub

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow for Kinetic Proteasome Assay

dot

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture or Tissue Homogenization Lysis 2. Cell Lysis & Protein Quantification CellCulture->Lysis PlateSetup 4. 96-well Plate Setup (Samples, Controls, Blanks) Lysis->PlateSetup ReagentPrep 3. Reagent Preparation (Assay Buffer, Substrate, Inhibitor) ReagentPrep->PlateSetup Incubation 5. Pre-incubation with Inhibitor (if applicable) PlateSetup->Incubation ReactionStart 6. Reaction Initiation (Substrate Addition) Incubation->ReactionStart KineticRead 7. Kinetic Fluorescence Reading (Ex/Em: 360-380/440-460 nm) ReactionStart->KineticRead ActivityCalc 9. Calculation of Proteasome Activity KineticRead->ActivityCalc StandardCurve 8. AMC Standard Curve Generation StandardCurve->ActivityCalc InhibitionAnalysis 10. IC50 Determination (for inhibitor studies) ActivityCalc->InhibitionAnalysis

Caption: Experimental workflow for the kinetic proteasome assay.

Data Presentation

Typical Assay Conditions
ParameterRecommended ValueNotes
Substrate This compoundSpecific for caspase-like activity.
Substrate Concentration 50 - 200 µM[5][9]Optimal concentration should be determined experimentally.
Enzyme Source Purified 20S/26S proteasome, cell lysates, or tissue extracts
Protein Concentration 2-5 mg/ml for cell lysates[10]To be optimized for linear reaction kinetics.
Assay Buffer e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 25 mM KCl, 1 mM MgCl2[11]Buffer composition may vary.
Temperature 37°C
Incubation Time 30 - 60 minutes (kinetic reading)[12]
Detection Fluorescence Plate ReaderEx/Em: 360-380/440-460 nm.[5][9]
Negative Control Proteasome Inhibitor (e.g., MG132 at 10-100 µM)[10]To determine proteasome-specific activity.
Proteasome Kinetic Parameters
SubstrateProteasome TypeKm (µM)Vmax (RFU/min or pmol/min/mg)kcat/Km (M-1s-1)
This compound20S/26STo be determined experimentallyTo be determined experimentallyTo be determined experimentally
Abz-Gly-Pro-Ala-Leu-Ala-Nba20S--13,000[13][14]

Note: The kinetic parameters (Km and Vmax) for Z-LLE-AMC should be determined experimentally by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. The provided kcat/Km is for a different substrate and serves as an example of reported kinetic values.

IC50 Values of Common Proteasome Inhibitors
InhibitorTarget Proteasome Subunit(s)Cell LineIC50 (nM)
Bortezomibβ5 > β1Myeloma Cell Lines~5 - 20 (for chymotrypsin-like activity)[15]
Carfilzomibβ5AMO-110[6]
MG132β5, β1--

Note: IC50 values are highly dependent on the experimental conditions, including cell type, inhibitor incubation time, and substrate concentration.

Experimental Protocols

Preparation of Cell Lysates
  • Cell Harvesting : Culture cells to the desired confluency. Harvest cells by centrifugation and wash twice with ice-cold PBS.[10]

  • Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors, excluding proteasome inhibitors).

  • Homogenization : Disrupt the cells by sonication or dounce homogenization on ice.[10]

  • Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Protein Quantification : Collect the supernatant and determine the protein concentration using a standard method such as the Bradford or BCA assay.[10]

  • Storage : Use the lysate immediately or store at -80°C in aliquots.

AMC Standard Curve
  • Prepare AMC Stock Solution : Dissolve AMC powder in DMSO to a final concentration of 10 mM.

  • Prepare Working Standards : Prepare a series of dilutions of the AMC stock solution in assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).[10][16]

  • Plate Setup : Add 100 µL of each standard dilution to the wells of a black, clear-bottom 96-well plate in triplicate.

  • Fluorescence Measurement : Read the fluorescence at Ex/Em 360/440 nm.

  • Plot : Plot the fluorescence intensity (RFU) against the known AMC concentration (µM or pmol/well) to generate a standard curve. The slope of this curve will be used to convert the rate of fluorescence change in the kinetic assay to the rate of substrate cleavage.[12]

Kinetic Proteasome Assay Protocol
  • Assay Plate Preparation :

    • Blank : 100 µL of assay buffer.

    • Negative Control : 50 µL of cell lysate + 10 µL of proteasome inhibitor (e.g., 100 µM MG132 final concentration) + 40 µL of assay buffer.

    • Sample : 50 µL of cell lysate + 50 µL of assay buffer.

    • Add all components except the substrate to the wells of a 96-well plate.

  • Pre-incubation : Incubate the plate at 37°C for 15-30 minutes. This step is particularly important for inhibitor studies to allow the inhibitor to bind to the proteasome.[9]

  • Reaction Initiation : Add 10 µL of Z-LLE-AMC stock solution to each well to achieve the desired final concentration (e.g., 100 µM). Mix gently by pipetting.

  • Kinetic Measurement : Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and begin kinetic reading. Measure the fluorescence every 1-2 minutes for 30-60 minutes at Ex/Em 360-380/440-460 nm.[5][9]

  • Data Analysis :

    • Subtract the fluorescence of the blank from all readings.

    • Determine the initial rate of the reaction (Vo) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

    • The proteasome-specific activity is the Vo of the sample minus the Vo of the negative control (inhibitor-treated sample).

    • Convert the proteasome-specific activity from RFU/min to pmol/min/mg of protein using the slope from the AMC standard curve and the amount of protein added to the well.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of compounds or buffer components.Run a blank with all components except the enzyme. Test different assay buffers.
Low signal or no activity Inactive enzyme. Insufficient protein concentration. Incorrect filter settings.Use fresh lysates or purified enzyme. Increase protein concentration. Verify plate reader settings.
Non-linear reaction kinetics Substrate depletion. Enzyme instability.Use a lower enzyme concentration or a shorter reaction time. Ensure assay conditions are optimal for enzyme stability.
High variability between replicates Pipetting errors. Incomplete mixing.Use calibrated pipettes. Ensure thorough mixing after adding reagents.

Conclusion

The kinetic proteasome assay using the fluorogenic substrate this compound is a robust and sensitive method for quantifying the caspase-like activity of the proteasome. This application note provides a comprehensive framework for researchers to successfully implement this assay for basic research and drug discovery applications. Careful optimization of assay parameters and appropriate use of controls are essential for generating reliable and reproducible data.

References

Preparing a Z-Leu-Leu-Glu-AMC Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a Z-Leu-Leu-Glu-AMC stock solution in dimethyl sulfoxide (DMSO). This compound is a fluorogenic peptide substrate used to measure the peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like activity of the 20S proteasome.[1][2] Accurate preparation of the stock solution is critical for obtaining reliable and reproducible results in enzyme activity assays. This protocol outlines the necessary materials, step-by-step procedures, and stability information to ensure the integrity of the substrate.

Introduction

Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-LLE-AMC) is a synthetic peptide substrate that is cleaved by the β1 subunit of the 20S proteasome.[3] Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released, resulting in a quantifiable fluorescent signal. The excitation and emission wavelengths for AMC are in the range of 345-380 nm and 445-460 nm, respectively.[1][4][5] This substrate is particularly specific for the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome.[4][6] Due to its hydrophobic nature, Z-LLE-AMC is soluble in DMSO, which is the recommended solvent for preparing concentrated stock solutions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC35H44N4O9[2]
Molecular Weight664.75 g/mol [2]
CAS Number348086-66-8[2]
AppearanceWhite to off-white solid powder[2]
Purity>95% (HPLC)[4]

Table 2: Spectroscopic Properties of Cleaved AMC Fluorophore

ParameterWavelength (nm)Reference
Excitation Wavelength345 - 380[1][4][5]
Emission Wavelength445 - 460[1][4][5]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Lyophilized Powder-20°C≥ 1 year[4]
Lyophilized Powder-80°C2 years[7]
Stock Solution in DMSO-20°C1 month[7][8]
Stock Solution in DMSO-80°C6 months[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or wrapped in foil to protect from light)

  • Pipette and sterile pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure
  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (664.75 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.65 mg of the peptide.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a suitable microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If needed, brief sonication can be used to aid dissolution.[9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in light-protected microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8] Protect the stock solution from light.[4]

Safety Precautions
  • Work in a well-ventilated area.

  • Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Diagrams

Stock_Solution_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start: Obtain this compound Powder acclimatize Acclimatize Powder to Room Temperature start->acclimatize calculate Calculate Required Mass and Volume acclimatize->calculate weigh Weigh Powder into a Microcentrifuge Tube calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store end End: Ready for Use in Assays store->end

Caption: Workflow for preparing this compound stock solution.

Application in Proteasome Activity Assays

The prepared this compound stock solution is typically diluted in an appropriate assay buffer to a final working concentration of 20-200 µM.[1][3] The assay is initiated by adding the proteasome-containing sample (e.g., purified 20S proteasome or cell lysate) to the substrate solution. The increase in fluorescence over time, corresponding to the enzymatic cleavage of the substrate, is monitored using a fluorescence plate reader or fluorometer. It is important to note that for assays using the 20S proteasome, activation with a low concentration of SDS (e.g., 0.035%) in the assay buffer may be required.[4][6]

Proteasome_Activity_Assay_Pathway Signaling Pathway of this compound Cleavage cluster_reactants Reactants cluster_products Products substrate This compound (Non-fluorescent) cleavage Enzymatic Cleavage substrate->cleavage enzyme 20S Proteasome (β1 subunit) enzyme->cleavage peptide Z-Leu-Leu-Glu fluorophore AMC (Fluorescent) detection Fluorescence Detection (Ex: 345-380 nm, Em: 445-460 nm) fluorophore->detection cleavage->peptide cleavage->fluorophore

Caption: this compound cleavage by the 20S proteasome.

Conclusion

Proper preparation and storage of the this compound stock solution are essential for accurate and reproducible measurement of proteasome activity. By following this detailed protocol, researchers can ensure the quality and stability of their substrate, leading to more reliable experimental outcomes. Always refer to the manufacturer's specific instructions for the lot of substrate being used.

References

Optimizing Z-Leu-Leu-Glu-AMC for Accurate Measurement of Proteasome Activity in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of ubiquitinated proteins, playing a critical role in cellular homeostasis. Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (also known as peptidylglutamyl-peptide hydrolyzing or PGPH activity). The fluorogenic substrate Z-Leu-Leu-Glu-AMC is a valuable tool for specifically measuring the caspase-like activity, which is primarily attributed to the β1 subunit of the constitutive proteasome.[1][2] Cleavage of the AMC (7-amino-4-methylcoumarin) group from the peptide by the proteasome results in a fluorescent signal that can be quantified to determine enzymatic activity. This document provides detailed protocols and guidelines for determining the optimal working concentration of this compound in cell lysates to ensure accurate and reproducible results.

Data Presentation

The optimal concentration of this compound can vary depending on the cell type, protein concentration of the lysate, and specific experimental conditions. The following table summarizes recommended starting concentrations and key parameters for the assay.

ParameterRecommended Value/RangeNotes
This compound Working Concentration 20 - 200 µMInitial optimization is crucial. Start with a concentration range to determine the optimal signal-to-background ratio. A final concentration of 100 µM is often used as a starting point.[3][4]
Excitation Wavelength 345 - 380 nmConsult your fluorometer's specifications for the optimal filter set.
Emission Wavelength 440 - 460 nm
Cell Lysate Protein Concentration 1 - 5 mg/mLThe amount of lysate used in the assay should be optimized to ensure the reaction is in the linear range.
Proteasome Inhibitor Control MG132, BortezomibEssential for determining the proportion of fluorescence signal attributable to proteasome activity versus other cellular proteases.
Assay Temperature 37°C
Incubation Time 30 - 120 minutesMonitor kinetics to ensure the reaction rate is linear over the chosen time course.

Experimental Protocols

Preparation of Cell Lysates for Proteasome Activity Assay

This protocol is designed to gently lyse cells and preserve the integrity and activity of the proteasome complex.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scraper

  • Microcentrifuge tubes, pre-chilled

  • Proteasome Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP (add fresh)

  • Protease and phosphatase inhibitor cocktail (optional, but recommended if downstream applications require it)

Procedure:

  • Culture cells to the desired confluency. For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • For adherent cells, add a minimal volume of ice-cold Proteasome Lysis Buffer to the plate and scrape the cells. For suspension cells, resuspend the cell pellet in an appropriate volume of ice-cold Proteasome Lysis Buffer. A typical starting point is 1 mL of buffer per 10 million cells.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • The cell lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.

Protocol for Determining the Optimal Concentration of this compound

This protocol outlines the steps to determine the optimal substrate concentration for your specific cell lysate and experimental setup. The goal is to identify a concentration that is near or at the Michaelis constant (Km) to ensure the assay is sensitive to changes in enzyme activity while maintaining a good signal-to-noise ratio.

Materials:

  • Prepared cell lysate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Proteasome Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP (add fresh)

  • Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO)

  • Black, flat-bottom 96-well plate

  • Fluorometer capable of excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Prepare a Substrate Dilution Series: Prepare a series of this compound dilutions in Proteasome Assay Buffer to achieve final concentrations ranging from, for example, 5 µM to 200 µM in the assay wells.

  • Set up the Assay Plate:

    • Blank Wells: Add Proteasome Assay Buffer only.

    • Substrate Control Wells: Add each concentration of the this compound dilution series.

    • Negative Control Wells: For each substrate concentration, prepare wells containing cell lysate and a proteasome inhibitor (e.g., a final concentration of 10 µM MG132). Pre-incubate the lysate with the inhibitor for 15-30 minutes at 37°C before adding the substrate.

    • Experimental Wells: For each substrate concentration, prepare wells with cell lysate.

  • Assay Execution:

    • To each well (except blanks and substrate controls), add an optimized amount of cell lysate (e.g., 20-50 µg of total protein). Adjust the volume with Proteasome Assay Buffer to a consistent pre-substrate addition volume.

    • Initiate the reaction by adding the this compound dilutions to the appropriate wells to reach the final desired concentrations. The final volume in all wells should be the same (e.g., 100 µL).

    • Immediately place the plate in a fluorometer pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 2-5 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (fluorescence units per minute).

    • Subtract the velocity of the negative control wells (lysate + inhibitor) from the velocity of the experimental wells (lysate only) to obtain the proteasome-specific activity.

    • Plot the proteasome-specific activity (V₀) against the this compound concentration. This will generate a Michaelis-Menten curve.

    • The optimal working concentration is typically at or slightly above the Km value, where the reaction rate is sensitive to changes in enzyme concentration and the signal is robust.

Visualization of Key Processes

Enzymatic Reaction of this compound

The following diagram illustrates the cleavage of the fluorogenic substrate this compound by the 20S proteasome, resulting in the release of the fluorescent AMC molecule.

G cluster_0 Proteasome-Mediated Cleavage This compound This compound (Non-fluorescent Substrate) Proteasome 20S Proteasome (Caspase-like Activity) This compound->Proteasome Binding Products Z-Leu-Leu-Glu + AMC (Fluorescent) Proteasome->Products Cleavage

Caption: Enzymatic cleavage of this compound by the proteasome.

Experimental Workflow for Optimization

This diagram outlines the key steps for determining the optimal working concentration of this compound in cell lysates.

G Start Start: Cell Culture Cell_Lysis Cell Lysis and Protein Quantification Start->Cell_Lysis Assay_Setup Set up 96-well Plate: - Blanks - Controls (± Inhibitor) - Experimental Samples Cell_Lysis->Assay_Setup Substrate_Dilution Prepare this compound Concentration Gradient Substrate_Dilution->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Fluorescence_Reading Kinetic Fluorescence Reading (Ex: ~360nm, Em: ~460nm) Incubation->Fluorescence_Reading Data_Analysis Data Analysis: - Calculate Initial Velocities - Subtract Background - Plot V₀ vs. [S] Fluorescence_Reading->Data_Analysis Optimization Determine Optimal Concentration Data_Analysis->Optimization

Caption: Workflow for optimizing this compound concentration.

By following these detailed protocols and guidelines, researchers can confidently determine the optimal working concentration of this compound for their specific experimental needs, leading to more accurate and reliable measurements of proteasome caspase-like activity in cell lysates.

References

Application Notes and Protocols for Z-Leu-Leu-Glu-AMC in a 96-Well Plate Fluorometer Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Leu-Glu-AMC is a fluorogenic peptide substrate used to measure the caspase-like or peptidylglutamyl-peptide hydrolyzing (PGPH) activity of the 20S and 26S proteasomes.[1][2][3] The proteasome is a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS), which is the primary pathway for regulated protein degradation in eukaryotic cells. This system plays a crucial role in cellular processes such as cell cycle progression, signal transduction, and removal of damaged proteins. Dysregulation of the UPS is implicated in various diseases, including cancer and neurodegenerative disorders, making the proteasome a key target for drug discovery.

This document provides detailed protocols for utilizing this compound in a 96-well plate fluorometer assay to quantify the caspase-like activity of the proteasome in both purified enzyme preparations and cell lysates.

Principle of the Assay

The this compound substrate consists of a tripeptide sequence (Leu-Leu-Glu) recognized and cleaved by the β1 subunit of the 20S proteasome.[4] The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by the proteasome, free AMC is released, which emits a strong fluorescent signal upon excitation. The rate of AMC release is directly proportional to the proteasome's caspase-like activity and can be monitored over time using a fluorometer.

Data Presentation

Table 1: Reagent and Equipment Specifications
ItemSpecification
SubstrateThis compound
Stock Solution SolventDMSO
Excitation Wavelength345 - 380 nm
Emission Wavelength445 - 460 nm
Recommended Plate TypeBlack, clear-bottom 96-well plate
InstrumentFluorescence microplate reader
Table 2: Typical Assay Parameters
ParameterValue
This compound Working Concentration20 - 200 µM
Final SDS Concentration (for 20S activation)0.03% (w/v)
Incubation Temperature37°C
Assay Volume100 - 200 µL
Reading ModeKinetic or Endpoint

Experimental Protocols

Protocol 1: Caspase-Like Activity Assay using Purified 20S Proteasome

This protocol is designed for the in vitro assessment of purified 20S proteasome activity and for screening potential inhibitors or activators. Activation of the 20S proteasome with a low concentration of Sodium Dodecyl Sulfate (SDS) is required for efficient hydrolysis of the this compound substrate.[4]

Materials:

  • Purified 20S Proteasome

  • This compound

  • DMSO

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • 10% (w/v) SDS stock solution

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM this compound stock solution: Dissolve the required amount of this compound in DMSO. Store aliquots at -20°C.

  • Prepare the Assay Buffer: Prepare the desired volume of assay buffer.

  • Prepare the 2X Substrate Solution: Dilute the 10 mM this compound stock solution in the assay buffer to a 2X working concentration (e.g., for a final concentration of 100 µM, prepare a 200 µM solution).

  • Prepare the 20S Proteasome Solution with SDS Activation:

    • Dilute the purified 20S proteasome to the desired concentration in the assay buffer.

    • Add 10% SDS stock solution to the diluted proteasome to a final concentration of 0.03%.

    • Incubate for 15 minutes at 37°C to allow for activation.

  • Set up the assay plate:

    • Add 50 µL of the activated 20S proteasome solution to each well.

    • For inhibitor/activator screening, pre-incubate the enzyme with the compounds for a specified time before adding the substrate.

    • Include a "substrate alone" control well containing 50 µL of assay buffer with 0.03% SDS.

  • Initiate the reaction: Add 50 µL of the 2X substrate solution to each well.

  • Measure fluorescence: Immediately begin monitoring the fluorescence in a kinetic mode for 20-60 minutes at 37°C, with excitation at 360 nm and emission at 460 nm. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the fluorescence.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) or the endpoint fluorescence. Subtract the background fluorescence from the "substrate alone" control.

Protocol 2: Caspase-Like Activity Assay in Cell Lysates

This protocol allows for the measurement of endogenous proteasome activity in cell or tissue extracts.

Materials:

  • Cell culture or tissue samples

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors)

  • This compound

  • DMSO

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5)

  • Protein quantification assay (e.g., BCA or Bradford)

  • Proteasome inhibitor (e.g., MG132) for control wells

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader

Procedure:

  • Prepare Cell Lysate:

    • Wash cells with ice-cold PBS and lyse them in Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Prepare a 10 mM this compound stock solution: Dissolve in DMSO and store at -20°C.

  • Prepare the 2X Substrate Solution: Dilute the stock solution in Assay Buffer to a 2X working concentration (e.g., 200 µM for a final concentration of 100 µM).

  • Set up the assay plate:

    • Add 20-50 µg of cell lysate to each well. Adjust the volume with Assay Buffer to 50 µL.

    • Include control wells with lysate pre-incubated with a proteasome inhibitor (e.g., 20 µM MG132 for 30 minutes at 37°C) to determine the non-proteasomal activity.

    • Include a "blank" well with Lysis Buffer only.

  • Initiate the reaction: Add 50 µL of the 2X substrate solution to all wells.

  • Measure fluorescence: Incubate the plate at 37°C and measure fluorescence kinetically or at a fixed endpoint as described in Protocol 1.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Subtract the fluorescence of the inhibitor-treated wells from the corresponding untreated wells to determine the specific proteasome activity.

    • Normalize the activity to the protein concentration of the lysate.

Visualizations

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Poly-Ub chain Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub

Caption: The Ubiquitin-Proteasome Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement & Analysis Prep_Substrate Prepare this compound Stock Solution (in DMSO) Add_Substrate Add Substrate Solution Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Purified Proteasome or Cell Lysate Add_Enzyme Add Enzyme/Lysate (and Inhibitor for control) Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate->Read_Fluorescence Analyze Analyze Data Read_Fluorescence->Analyze

References

Optimizing Proteasome Activity Measurement: Application Notes and Protocols for the Z-Leu-Leu-Glu-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the fluorogenic substrate Z-Leu-Leu-Glu-AMC to measure the caspase-like activity of the proteasome. It includes protocols for standard assays, as well as guidelines for the critical optimization of assay buffer composition and pH to ensure data accuracy and reproducibility.

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing) activities. The Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (this compound) is a specific fluorogenic substrate used to assay the caspase-like activity of the β1 subunit of the proteasome. Cleavage of the AMC group from the peptide backbone by the proteasome results in a fluorescent signal that can be quantified to determine enzymatic activity.

Accurate measurement of proteasome activity is crucial for understanding its physiological roles and for the development of therapeutic inhibitors. Assay conditions, particularly buffer composition and pH, can significantly impact enzyme kinetics. Therefore, careful optimization of these parameters is essential for obtaining reliable and consistent results.

Signaling Pathway and Experimental Workflow

The this compound assay is a direct measure of the enzymatic activity of the proteasome on a synthetic substrate. The workflow involves the preparation of the biological sample (purified proteasome or cell lysate), incubation with the substrate in an optimized buffer, and measurement of the resulting fluorescence.

G cluster_workflow Experimental Workflow A Sample Preparation (Purified Proteasome or Cell Lysate) D Reaction Incubation (Combine Sample, Buffer, and Substrate) A->D B Assay Buffer Preparation (pH and Component Optimization) B->D C Substrate Preparation (this compound in DMSO) C->D E Fluorescence Measurement (Ex: 340-380 nm, Em: 440-460 nm) D->E F Data Analysis (Calculate Activity) E->F

Caption: A streamlined workflow for the this compound proteasome activity assay.

Buffer Composition and Optimization

The composition of the assay buffer is critical for maintaining the stability and activity of the proteasome. Several components are essential, and their concentrations should be optimized for the specific experimental conditions.

Standard Assay Buffer Compositions

Below are commonly used buffer compositions for 20S and 26S proteasome activity assays.

Component20S Proteasome Assay Buffer26S Proteasome Assay BufferPurpose
Buffering Agent 20-50 mM Tris-HCl or HEPES20-50 mM Tris-HCl or HEPESMaintains a stable pH.
pH 7.1 - 7.87.5 - 7.8Optimal range for caspase-like activity.
Salt 50-150 mM NaCl or KCl50-150 mM NaCl or KClMaintains ionic strength.
Divalent Cations 1-5 mM MgCl₂1-5 mM MgCl₂Cofactor for some proteasome activities.
Reducing Agent 1-5 mM DTT or 2 mM β-mercaptoethanol1-5 mM DTT or 2 mM β-mercaptoethanolPrevents oxidation of cysteine residues.
ATP Not required1-5 mM ATPRequired for the activity of the 26S proteasome.[1][2]
Activating Agent 0.01-0.035% SDSNot applicableOpens the gate of the 20S proteasome for substrate entry.[3][4]
Key Considerations for Buffer Optimization
  • Buffering Agent: Tris-HCl is a common and cost-effective choice, but its pH is temperature-dependent. HEPES offers greater pH stability across a range of temperatures, making it a preferable option for sensitive enzyme kinetic studies.[5][6]

  • pH: The optimal pH for caspase-like activity is generally in the neutral to slightly alkaline range (pH 7.0-7.8).[1] It is crucial to perform a pH optimization experiment for your specific enzyme source and conditions.

  • Divalent Cations: Magnesium ions (Mg²⁺) can modulate proteasome activity and may be essential for the degradation of some substrates.[7]

  • Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol (β-ME) are included to maintain a reducing environment and prevent oxidative damage to the enzyme.

  • ATP: The 26S proteasome is an ATP-dependent complex, and ATP is essential for its assembly and function.[1][2] For 20S proteasome assays, ATP is not required.

  • SDS (for 20S Proteasome): Low concentrations of sodium dodecyl sulfate (SDS) can activate the 20S proteasome by opening the gated channel, allowing the substrate to access the catalytic sites.[3][4] The optimal SDS concentration needs to be carefully titrated, as higher concentrations can lead to denaturation and inactivation.

Experimental Protocols

Protocol 1: Standard this compound Assay for Purified 20S Proteasome
  • Prepare 1X Assay Buffer: 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT.

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots.

  • Prepare Working Substrate Solution: Dilute the substrate stock solution in 1X Assay Buffer to a final concentration of 100 µM.

  • Activate the 20S Proteasome: In a 96-well black plate, add the purified 20S proteasome to the 1X Assay Buffer. Add SDS to a final concentration of 0.02% and incubate for 5 minutes at 37°C.[3]

  • Initiate the Reaction: Add the working substrate solution to the wells containing the activated proteasome. The final substrate concentration is typically 50-200 µM.[8]

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm using a fluorescence plate reader.[9] Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the curve.

Protocol 2: Standard this compound Assay for 26S Proteasome in Cell Lysates
  • Prepare Cell Lysate: Lyse cells in a buffer containing 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and 5 mM DTT.[10] Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Prepare 1X Assay Buffer: 50 mM HEPES, pH 7.8, 10 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 2 mM ATP.[10][11]

  • Prepare Working Substrate Solution: Dilute the 10 mM this compound stock solution in 1X Assay Buffer to a final concentration of 200 µM.

  • Set up the Reaction: In a 96-well black plate, add 20-50 µg of cell lysate per well. Add 1X Assay Buffer to a final volume of 50 µL.

  • Initiate the Reaction: Add 50 µL of the 200 µM working substrate solution to each well.

  • Measure Fluorescence: Monitor fluorescence as described in Protocol 1.

  • Include Controls: To determine the specific proteasome activity, include control wells where a proteasome-specific inhibitor (e.g., MG-132 at 10-20 µM) is pre-incubated with the cell lysate for 10-15 minutes before adding the substrate.[8]

  • Data Analysis: Subtract the rate of the inhibitor-treated sample from the rate of the untreated sample to determine the proteasome-specific activity.

Protocol 3: pH Optimization of the this compound Assay
  • Prepare a Series of Buffers: Prepare a set of assay buffers with varying pH values. For example, a series of 50 mM Tris-HCl buffers ranging from pH 6.5 to 8.5 in 0.2 pH unit increments. Ensure all other buffer components are kept constant.

  • Set up the Assay: For each pH value, perform the standard assay as described in Protocol 1 or 2.

  • Measure and Plot Activity: Determine the reaction rate for each pH value.

  • Determine Optimal pH: Plot the reaction rate as a function of pH. The pH that yields the highest activity is the optimal pH for the assay under those conditions.

G cluster_reaction Enzymatic Reaction Proteasome Proteasome (β1 subunit) Products Z-Leu-Leu-Glu + AMC (Fluorescent) Proteasome->Products Cleavage Substrate This compound (Non-fluorescent) Substrate->Products

Caption: The enzymatic cleavage of this compound by the proteasome's β1 subunit.

Data Presentation

Quantitative data from optimization experiments should be summarized in tables for easy comparison.

Table 1: Example of pH Optimization Data

pHReaction Rate (RFU/min)
6.8150
7.0250
7.2380
7.4450
7.6420
7.8350
8.0280

Table 2: Example of SDS Concentration Optimization for 20S Proteasome

SDS Concentration (%)Reaction Rate (RFU/min)
0.0050
0.01200
0.02450
0.03430
0.04300
0.05150

Conclusion

The this compound assay is a valuable tool for measuring the caspase-like activity of the proteasome. However, the reliability of the data is highly dependent on the assay conditions. By following the detailed protocols and optimization guidelines presented in this document, researchers can ensure the accuracy and reproducibility of their results, leading to a better understanding of proteasome function in health and disease and facilitating the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

High background fluorescence in Z-Leu-Leu-Glu-AMC proteasome assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Z-Leu-Leu-Glu-AMC proteasome assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the this compound substrate and what is it used for?

Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-LLE-AMC) is a fluorogenic peptide substrate used to measure the caspase-like (peptidylglutamyl-peptide hydrolyzing) activity of the proteasome.[1][2][3] The proteasome, a key enzyme complex in the cell, cleaves the peptide bond after the glutamate residue, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting increase in fluorescence can be measured to quantify proteasome activity.

Q2: What are the recommended excitation and emission wavelengths for detecting AMC?

The released AMC can be detected using a fluorometer or microplate reader with excitation wavelengths in the range of 340-380 nm and emission wavelengths between 440-460 nm.[1][3]

Q3: What is a typical working concentration for the Z-LLE-AMC substrate?

The recommended working concentration for Z-LLE-AMC is typically between 50-200 µM.[1] However, the optimal concentration may vary depending on the experimental conditions, such as the amount of proteasome and the specific activity being measured.

Q4: How should the Z-LLE-AMC substrate be stored?

For long-term storage, the lyophilized powder should be stored at -20°C.[2][4] Once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][4]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue in the this compound proteasome assay, which can mask the true signal and lead to inaccurate results. The following guide addresses the most frequent causes and provides step-by-step solutions.

Problem 1: High Fluorescence in "Substrate Only" Control Wells

This indicates that the substrate may be degrading spontaneously or is contaminated.

Potential Cause Troubleshooting Steps
Substrate Degradation 1. Check Storage Conditions: Ensure the Z-LLE-AMC substrate has been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles.[1][2][4] 2. Prepare Fresh Solutions: Prepare fresh substrate dilutions in assay buffer immediately before use.
Contaminated Reagents 1. Use High-Purity Reagents: Ensure all buffer components and water are of high purity and free from microbial or chemical contamination.[5] 2. Filter Sterilize: Filter sterilize the assay buffer to remove any potential contaminants.
Problem 2: High Background in "No Enzyme" or Inhibitor-Treated Control Wells

This suggests the presence of non-proteasomal proteases in the sample or autofluorescence from the sample or buffer components.

Potential Cause Troubleshooting Steps
Non-Specific Cleavage 1. Use a Proteasome-Specific Inhibitor: Include a control where the cell lysate is pre-treated with a specific proteasome inhibitor (e.g., MG-132).[1] The remaining fluorescence can be considered background from other proteases and subtracted from the experimental values.[1] 2. Optimize Lysate Concentration: High concentrations of cell lysate can increase the activity of non-specific proteases. Try diluting the lysate.
Autofluorescence 1. Check Buffer Components: Some buffer components can be inherently fluorescent. Run a "buffer only" control to assess its contribution to the background. 2. Sample Autofluorescence: Biological samples can contain endogenous fluorescent molecules. Measure the fluorescence of the cell lysate without the addition of the Z-LLE-AMC substrate and subtract this value from all readings.
Contaminated Lysate 1. Prevent Microbial Contamination: Handle cell lysates under sterile conditions to prevent microbial growth, which can introduce exogenous proteases.[5]
Problem 3: Generally High and Variable Background Across the Plate

This could be due to issues with the experimental setup, including the microplate, instrument settings, or overall assay conditions.

Potential Cause Troubleshooting Steps
Microplate Issues 1. Use Appropriate Plates: Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and light scatter.[6] 2. Test Different Plate Types: The binding properties of microplates can affect assay results.[6] Consider testing plates with different surface properties (e.g., non-binding vs. medium-binding) to find the one that yields the lowest background for your specific assay.[6]
Instrument Settings 1. Optimize Gain Settings: High photomultiplier tube (PMT) gain settings can amplify background noise. Optimize the gain to a level that provides a good signal-to-noise ratio for your positive controls without unnecessarily increasing the background. 2. Check Wavelength Settings: Ensure the excitation and emission wavelengths are set correctly for AMC (Excitation: ~360 nm, Emission: ~460 nm).[1]
Assay Buffer Composition 1. Optimize pH: The optimal pH for the proteasome is typically around 7.5. Deviations from this can affect enzyme activity and potentially increase non-specific substrate hydrolysis. 2. Detergent Concentration: Some protocols recommend a low concentration of a mild detergent (e.g., 0.035% SDS) to open the proteasome gate and enhance activity.[2] However, excessive concentrations can denature proteins and increase background. Titrate the detergent concentration to find the optimal balance.

Experimental Protocols

Standard Proteasome Activity Assay Protocol

This protocol provides a general framework for measuring proteasome activity in cell lysates using the Z-LLE-AMC substrate.

Materials:

  • Cell lysate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

  • Z-LLE-AMC substrate (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG-132, stock solution in DMSO)

  • Black, 96-well microplate

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare fresh dilutions of the Z-LLE-AMC substrate and proteasome inhibitor in assay buffer.

  • Set up Plate:

    • Blank: Assay buffer only.

    • Substrate Control: Assay buffer + Z-LLE-AMC.

    • Sample: Cell lysate + Z-LLE-AMC.

    • Inhibitor Control: Cell lysate + proteasome inhibitor (pre-incubate for 10-15 minutes at 37°C) + Z-LLE-AMC.

  • Add Cell Lysate: Add the desired amount of cell lysate to the appropriate wells.

  • Add Inhibitor: For inhibitor control wells, add the proteasome inhibitor and pre-incubate.

  • Initiate Reaction: Add the Z-LLE-AMC substrate to all wells to a final concentration of 50-200 µM.

  • Incubate: Incubate the plate at 37°C, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Subtract the fluorescence from the inhibitor control wells from the corresponding sample wells to determine the proteasome-specific activity.

    • Calculate the rate of AMC production (slope of the linear portion of the fluorescence vs. time curve).

Visualizations

Assay_Workflow This compound Proteasome Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add Lysate/Inhibitor Add Lysate/Inhibitor Plate Setup->Add Lysate/Inhibitor Initiate with Substrate Initiate with Substrate Add Lysate/Inhibitor->Initiate with Substrate Incubate Incubate Initiate with Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Processing Data Processing Measure Fluorescence->Data Processing Calculate Activity Calculate Activity Data Processing->Calculate Activity

Caption: A flowchart of the this compound proteasome assay workflow.

Troubleshooting_Logic Troubleshooting High Background Fluorescence High Background High Background Substrate Only Control High Substrate Only Control High High Background->Substrate Only Control High No Enzyme Control High No Enzyme Control High High Background->No Enzyme Control High General High Background General High Background High Background->General High Background Substrate Degradation Substrate Degradation Substrate Only Control High->Substrate Degradation Yes Reagent Contamination Reagent Contamination Substrate Only Control High->Reagent Contamination Yes Non-specific Cleavage Non-specific Cleavage No Enzyme Control High->Non-specific Cleavage Yes Autofluorescence Autofluorescence No Enzyme Control High->Autofluorescence Yes Plate/Instrument Issues Plate/Instrument Issues General High Background->Plate/Instrument Issues Yes Assay Condition Issues Assay Condition Issues General High Background->Assay Condition Issues Yes

Caption: A logic diagram for troubleshooting high background fluorescence.

Proteasome_Action Mechanism of this compound Cleavage Z-LLE-AMC This compound (Non-fluorescent) Cleavage Proteolytic Cleavage Z-LLE-AMC->Cleavage Proteasome Proteasome Proteasome->Cleavage AMC Free AMC (Fluorescent) Cleavage->AMC Peptide Z-Leu-Leu-Glu Cleavage->Peptide

Caption: A diagram illustrating the cleavage of Z-LLE-AMC by the proteasome.

References

Troubleshooting a non-linear kinetic curve in a Z-Leu-Leu-Glu-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support for researchers encountering non-linear kinetic curves in the Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) proteasome activity assay. The content is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what should the data look like?

The this compound assay is a fluorogenic method used to measure the peptidylglutamyl-peptide hydrolyzing (PGPH) or "caspase-like" activity of the 20S proteasome.[1][2] The substrate consists of the tripeptide Leu-Leu-Glu linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).

Mechanism of Action:

  • The proteasome's β1 subunit recognizes and cleaves the peptide bond C-terminal to the Glutamate residue.[1]

  • This cleavage releases the free AMC fluorophore.[3]

  • While the intact substrate is weakly fluorescent, free AMC exhibits a strong fluorescent signal.[4]

  • The increase in fluorescence is measured over time using a plate reader or fluorometer, typically at an excitation wavelength of 345-380 nm and an emission wavelength of 445-460 nm.[1][2]

Expected Result: Under optimal conditions, the enzymatic reaction should proceed at a constant rate, resulting in a linear increase in fluorescence over the initial phase of the reaction. The slope of this linear portion represents the initial velocity (v₀) of the enzyme.

Q2: My kinetic curve is flattening over time instead of being linear. What are the common causes and how can I fix it?

A non-linear, flattening curve indicates that the reaction rate is decreasing over time. This is one of the most common issues encountered in this assay. A logical approach to diagnosing the root cause is essential.

Below is a troubleshooting workflow to identify and solve the issue.

G Troubleshooting Workflow for Non-Linear Kinetics start Start: Non-Linear Kinetic Curve q_enzyme Is Enzyme Concentration Too High? start->q_enzyme s_enzyme Solution: Reduce enzyme concentration. Use only the initial linear phase. q_enzyme->s_enzyme Yes q_substrate Is Substrate Concentration Too High? q_enzyme->q_substrate No end_node Result: Linear Kinetic Curve s_enzyme->end_node s_substrate Solution: Perform substrate titration (Km determination). Avoid concentrations that cause inhibition. q_substrate->s_substrate Yes q_stability Is the Enzyme Unstable? q_substrate->q_stability No s_substrate->end_node s_stability Solution: Check buffer pH/temp. Run 'enzyme only' control. Ensure proper enzyme storage. q_stability->s_stability Yes q_artifacts Are there Assay Artifacts? q_stability->q_artifacts No s_stability->end_node s_artifacts Solution: Check for Inner Filter Effect. Check for Photobleaching. q_artifacts->s_artifacts Yes q_artifacts->end_node No/Resolved s_artifacts->end_node G The Inner Filter Effect (IFE) cluster_0 Primary IFE cluster_1 Secondary IFE Light Excitation Light Substrate High [Substrate] Absorbs Light Light->Substrate Absorbed Fluorophore Fluorophore (AMC) Substrate->Fluorophore Reduced Excitation Fluorophore2 Fluorophore (AMC) Emission Emitted Light Fluorophore2->Emission Substrate2 High [Substrate/Product] Re-absorbs Light Emission->Substrate2 Re-absorbed Detector Detector Substrate2->Detector Reduced Signal

References

Technical Support Center: Z-Leu-Leu-Glu-AMC Proteasome Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in the Z-Leu-Leu-Glu-AMC assay for measuring proteasome activity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a fluorogenic method used to measure the peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like activity of the 20S and 26S proteasomes.[1] The substrate, this compound, is a non-fluorescent peptide that, upon cleavage by the proteasome, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC). The resulting increase in fluorescence intensity is directly proportional to the proteasome's enzymatic activity.

Q2: What are the optimal excitation and emission wavelengths for detecting AMC?

The optimal excitation wavelength for AMC is in the range of 340-380 nm, and the emission wavelength is between 440-460 nm.[1][2] It is recommended to confirm the optimal wavelengths for your specific instrument and plate reader.

Q3: What is a typical working concentration for the this compound substrate?

A working concentration of 50-200 µM is commonly used for the this compound substrate.[1] However, the optimal concentration may vary depending on the specific experimental conditions, including the amount of proteasome and the assay volume.

Q4: How should I prepare and store the this compound substrate?

The this compound substrate is typically dissolved in DMSO to create a stock solution.[1] It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] Stock solutions stored at -20°C are generally stable for up to one month, while those at -80°C can be stored for up to six months.[3] On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the assay buffer.

Troubleshooting Guide

High Background Fluorescence

Problem: The fluorescence signal in my negative control (no enzyme or inhibitor-treated) wells is excessively high, reducing the dynamic range of the assay.

Potential Cause Recommended Solution
Substrate Instability/Degradation Prepare fresh substrate dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the substrate from light.
Contaminated Reagents Use high-purity, nuclease-free water and sterile, filtered buffers. Check for microbial contamination in buffers and solutions.
Autofluorescence of Assay Components Test the fluorescence of individual assay components (buffer, cell lysate without substrate) to identify the source of background. Consider using alternative buffer components with lower intrinsic fluorescence.
Non-specific Enzyme Activity In cell lysates, other proteases may cleave the substrate. Include a control where the lysate is pre-treated with a specific proteasome inhibitor (e.g., MG132) to determine the fluorescence contribution from non-proteasomal activity. Subtract this value from your experimental readings.[1]
Incorrect Plate Type Use black, opaque microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[4]
High Well-to-Well Variability

Problem: I am observing significant differences in fluorescence readings between replicate wells, leading to a large standard deviation.

Potential Cause Recommended Solution
Pipetting Inaccuracies Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. For viscous solutions, consider reverse pipetting.
Incomplete Mixing Gently mix the contents of each well thoroughly after adding all components. Avoid introducing bubbles. An orbital shaker can be used for a brief period.
Temperature Gradients Allow all reagents and the microplate to equilibrate to the reaction temperature before starting the assay. Avoid placing the plate on a cold or hot surface.
Inconsistent Incubation Times Use a multichannel pipette or an automated dispenser to add the starting reagent (e.g., substrate or enzyme) to all wells as simultaneously as possible.
Edge Effects To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outer wells. If necessary, fill the outer wells with buffer or water.
No or Low Signal

Problem: The fluorescence signal in my experimental wells is not increasing over time or is indistinguishable from the background.

Potential Cause Recommended Solution
Inactive Enzyme Ensure the proteasome preparation is active. If using purified proteasomes, confirm their activity with a positive control. For cell lysates, ensure proper sample preparation to maintain enzyme integrity. Avoid repeated freeze-thaw cycles of the enzyme.
Sub-optimal Assay Conditions Optimize the pH, temperature, and buffer components for your specific proteasome source. Proteasome activity is sensitive to these factors.[5]
Incorrect Instrument Settings Verify that the excitation and emission wavelengths are set correctly for AMC. Optimize the gain setting on your plate reader to ensure the signal is amplified sufficiently without saturating the detector.[6]
Presence of Inhibitors The sample itself may contain inhibitors of proteasome activity. Perform a spike-in control by adding a known amount of active proteasome to a sample well to see if the activity is recovered.
Insufficient Substrate or Enzyme Titrate the concentrations of both the this compound substrate and the proteasome to find the optimal range for a linear reaction rate.

Experimental Protocols

Standard Protocol for this compound Proteasome Activity Assay

This protocol provides a general guideline for measuring the caspase-like activity of purified proteasomes or cell lysates.

Materials:

  • This compound substrate

  • DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Purified 20S or 26S Proteasome or cell lysate

  • Proteasome inhibitor (e.g., MG132) for control

  • Black, opaque 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a substrate stock aliquot and dilute it in Assay Buffer to the desired final working concentration (e.g., 100 µM).

    • Dilute the purified proteasome or cell lysate in Assay Buffer to the desired concentration.

  • Set up the Assay Plate:

    • Blank: Add Assay Buffer only.

    • Negative Control (for lysates): Add cell lysate pre-incubated with a proteasome inhibitor (e.g., 10 µM MG132 for 30 minutes at 37°C).

    • Positive Control/Sample: Add the purified proteasome or cell lysate.

  • Initiate the Reaction: Add the this compound working solution to all wells to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement:

    • Kinetic Assay: Measure the fluorescence intensity every 1-5 minutes for a period of 30-60 minutes using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • Endpoint Assay: After a fixed incubation time (e.g., 60 minutes), stop the reaction (optional, e.g., by adding a stop solution) and measure the final fluorescence intensity.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • For cell lysates, subtract the fluorescence of the inhibitor-treated control to account for non-proteasomal activity.

    • Plot the change in fluorescence over time (for kinetic assays) or the final fluorescence values (for endpoint assays).

Protocol for Generating an AMC Standard Curve

To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve using free AMC is necessary.

Materials:

  • 7-Amino-4-methylcoumarin (AMC) standard

  • DMSO

  • Assay Buffer

  • Black, opaque 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare AMC Stock Solution: Dissolve AMC in DMSO to a stock concentration of 1 mM.

  • Prepare Serial Dilutions: Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a range of known concentrations (e.g., 0-50 µM).

  • Plate Setup: Add a fixed volume (e.g., 100 µL) of each AMC dilution to separate wells of the 96-well plate. Include a blank well with Assay Buffer only.

  • Measurement: Read the fluorescence of the plate at the same excitation and emission wavelengths used for the main assay.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all standard readings.

    • Plot the fluorescence intensity (RFU) versus the known AMC concentration (µM).

    • Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope can be used to convert the RFU values from your experiment into the amount of AMC produced.

Visualizations

Enzymatic_Reaction_Workflow cluster_reactants Reactants cluster_products Products Proteasome Proteasome (20S or 26S) Cleavage Reaction Proteasome->Cleavage Substrate This compound (Non-fluorescent) Substrate->Cleavage Enzymatic Cleavage Cleaved_Peptide Cleaved Peptide AMC AMC (Fluorescent) Detection Fluorescence Detection AMC->Detection Ex: 360nm Em: 460nm Cleavage->Cleaved_Peptide Cleavage->AMC Troubleshooting_Decision_Tree cluster_variability High Variability cluster_background High Background cluster_signal Low/No Signal Start Assay Issue (High Variability, High Background, Low Signal) CheckPipetting Review Pipetting Technique Start->CheckPipetting Variability? CheckSubstrate Test Substrate Stability Start->CheckSubstrate Background? CheckEnzyme Confirm Enzyme Activity Start->CheckEnzyme Signal? CheckMixing Ensure Thorough Mixing CheckPipetting->CheckMixing CheckTemp Verify Temperature Uniformity CheckMixing->CheckTemp CheckReagents Check for Contaminated Reagents CheckSubstrate->CheckReagents CheckNonSpecific Run Inhibitor Control CheckReagents->CheckNonSpecific CheckConditions Optimize Assay Conditions (pH, Temp) CheckEnzyme->CheckConditions CheckInstrument Verify Instrument Settings (λ, Gain) CheckConditions->CheckInstrument

References

Technical Support Center: Z-Leu-Leu-Glu-AMC Cleavage Assays in the Presence of SDS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Z-Leu-Leu-Glu-AMC to measure the peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like activity of the proteasome, with a specific focus on the effects of the detergent Sodium Dodecyl Sulfate (SDS).

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound in a protease assay?

This compound is a fluorogenic substrate used to measure the peptidylglutamyl-peptide hydrolysing (PGPH) or caspase-like activity of the 20S proteasome.[1][2] The peptide sequence Z-Leu-Leu-Glu is recognized and cleaved by the proteasome. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by a fluorimeter at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][3][4]

Q2: Why is SDS sometimes included in proteasome activity assays?

SDS is an ionic detergent that can be used to activate the latent 20S proteasome.[5][6] In its latent state, the entry channel of the 20S proteasome is closed. SDS is believed to cause a conformational change in the proteasome, opening this gate and allowing substrates like this compound to access the active sites within the catalytic chamber. This activation is a property that appears to be unique to the proteasome among cytosolic peptidases.[5]

Q3: Does SDS activate all proteasome activities equally?

No, the activating effect of SDS can vary depending on the specific catalytic activity of the proteasome. For instance, the chymotrypsin-like and peptidylglutamyl peptide-hydrolyzing activities show a broad plateau of activation at SDS concentrations between 0.04% and 0.05%, while the trypsin-like activity exhibits a sharper peak of activation around 0.04% SDS.[5]

Q4: Is SDS necessary for 26S proteasome activity assays?

No, the 26S proteasome, which consists of the 20S core particle (CP) associated with the 19S regulatory particle (RP), does not typically require SDS for activation. The association of the RP with the CP naturally opens the gate for substrate entry.[7][8]

Troubleshooting Guide

Q1: I am not observing any increase in fluorescence in my assay.

  • Problem: No detectable protease activity.

  • Possible Causes & Solutions:

    • Inactive Proteasome: Ensure your proteasome preparation is active. If using purified 20S proteasome, it may be in a latent state. Try adding a low concentration of SDS (e.g., 0.02% - 0.05%) to activate it.[5]

    • Incorrect Substrate Concentration: The working concentration for this compound is typically between 50-200 µM.[2] Verify your final substrate concentration in the assay.

    • Instrument Settings: Check that your fluorimeter or plate reader is set to the correct excitation and emission wavelengths for AMC (Ex/Em = 360-380/440-460 nm).[2][3][4] Also, ensure the gain setting is appropriate to detect the signal.[9]

    • Presence of Inhibitors: Your sample may contain endogenous or co-purified proteasome inhibitors. Consider further purification of your sample.

Q2: The fluorescence signal in my control (no proteasome) is very high.

  • Problem: High background fluorescence.

  • Possible Causes & Solutions:

    • Substrate Instability: this compound may undergo spontaneous hydrolysis. Prepare fresh substrate solutions for each experiment.[1] If storing solutions, keep them at -20°C for no longer than a month.[1][10]

    • Contaminated Reagents: Your buffer or other reagents may be contaminated with proteases. Use high-purity, sterile reagents and water.

    • Non-specific Cleavage: Other proteases in your sample may be cleaving the substrate. To determine the fluorescence contributed by other cellular proteases, you can run a parallel assay where the cell lysate is pre-treated with a specific proteasome inhibitor like MG132.[2]

Q3: My results are not consistent between replicates.

  • Problem: Poor reproducibility.

  • Possible Causes & Solutions:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate.

    • Incomplete Mixing: Gently mix the components in each well thoroughly without introducing bubbles.

    • Temperature Fluctuations: Maintain a constant and optimal temperature throughout the assay. Proteasome activity is temperature-dependent.

    • SDS Concentration: The activation of the proteasome by SDS can be sensitive to small changes in concentration.[5] Prepare a fresh stock of SDS and ensure it is fully dissolved and homogenously mixed before use.

Q4: I see an initial increase in fluorescence, but then the signal decreases.

  • Problem: Signal instability or enzyme inactivation.

  • Possible Causes & Solutions:

    • High SDS Concentration: While low concentrations of SDS activate the 20S proteasome, higher concentrations (e.g., above 0.08% or ~2.5 mM) can lead to its inactivation and denaturation.[6][11] Perform an SDS titration to find the optimal activating concentration for your specific experimental conditions.

    • Photobleaching: If you are taking continuous readings over a long period, the AMC fluorophore may be susceptible to photobleaching. Reduce the exposure time or the frequency of measurements if possible.

Data Presentation

Table 1: Effect of SDS Concentration on 20S Proteasome Activities

Proteasome ActivityOptimal SDS Concentration for ActivationObserved Effect
Peptidylglutamyl peptide-hydrolyzing (caspase-like)0.04% - 0.05%Broad plateau of activation[5]
Chymotrypsin-like0.04% - 0.05%Broad plateau of activation[5]
Trypsin-like0.04%Sharp peak of activation[5]

Experimental Protocols

Protocol: Measuring the Effect of SDS on 20S Proteasome Activity using this compound

1. Materials:

  • Purified 20S Proteasome

  • This compound substrate (stock solution in DMSO)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • SDS (stock solution, e.g., 10% w/v)

  • 96-well black microplate

  • Fluorimeter/fluorescence plate reader

2. Procedure:

  • Prepare Assay Buffer: Prepare a sufficient volume of assay buffer appropriate for your proteasome.

  • Prepare Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 100 µM). Keep protected from light.

  • Prepare SDS Dilutions: Prepare a series of SDS dilutions in assay buffer to test a range of final concentrations (e.g., 0%, 0.01%, 0.02%, 0.04%, 0.06%, 0.08%).

  • Set up Assay Plate:

    • Add 50 µL of the appropriate SDS dilution to each well.

    • Add 25 µL of assay buffer to each well.

    • Include control wells:

      • Substrate only (no enzyme): 50 µL of each SDS dilution + 50 µL of assay buffer.

      • Enzyme only (no substrate): 50 µL of each SDS dilution + 25 µL of assay buffer + 25 µL of proteasome solution.

  • Initiate the Reaction:

    • Add 25 µL of the purified 20S proteasome solution to each experimental well.

    • The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.

  • Stop the Reaction (Optional): The reaction can be stopped by adding a stopping reagent if necessary, though kinetic reads are often preferred.

  • Measure Fluorescence:

    • Place the plate in a fluorimeter.

    • Set the excitation wavelength to 380 nm and the emission wavelength to 460 nm.

    • Record the fluorescence intensity. For kinetic assays, record the fluorescence at regular intervals.

3. Data Analysis:

  • Subtract the background fluorescence (from substrate only wells) from the values of the experimental wells.

  • Plot the fluorescence intensity or the rate of AMC release (for kinetic assays) against the SDS concentration to determine the optimal activating concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents (Buffer, Substrate, SDS) C Dispense SDS and Buffer to Plate A->C B Prepare Proteasome Dilution D Add Proteasome to Wells B->D C->D E Add Substrate to Initiate Reaction D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex: 380nm, Em: 460nm) F->G H Data Analysis G->H

Caption: Experimental workflow for a proteasome activity assay.

SDS_Activation_Mechanism cluster_proteasome 20S Proteasome P_latent Latent 20S Proteasome (Gated Channel) P_active Active 20S Proteasome (Open Channel) Cleavage Substrate Cleavage P_active->Cleavage Catalysis SDS SDS (Detergent) SDS->P_latent Activation Substrate This compound (Substrate) Substrate->P_active Entry Signal Fluorescent Signal (AMC Release) Cleavage->Signal

Caption: Mechanism of SDS activation of the 20S proteasome.

References

Preventing Z-Leu-Leu-Glu-AMC degradation by other cellular proteases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the degradation of the fluorogenic substrate Z-Leu-Leu-Glu-AMC by cellular proteases other than the proteasome.

Troubleshooting Guide: High Background or Non-Specific Cleavage of this compound

Researchers may encounter high background fluorescence in their proteasome activity assays due to the cleavage of this compound by other cellular proteases. This guide provides a systematic approach to identify and mitigate this issue.

Problem: Observed fluorescence is not fully inhibited by specific proteasome inhibitors.

This suggests that proteases other than the proteasome are cleaving the this compound substrate.

Workflow for Diagnosing and Mitigating Non-Specific Cleavage

G cluster_0 start Start: High Background Fluorescence exp_design Experimental Design: Include Control with Proteasome Inhibitor start->exp_design run_assay Run Proteasome Assay exp_design->run_assay analyze Analyze Data: Subtract Inhibitor Control from Total Fluorescence run_assay->analyze residual Is Residual Fluorescence Still High? analyze->residual identify Identify Potential Off-Target Proteases (e.g., Calpains, Caspases) residual->identify Yes final_analysis Final Analysis: Proteasome-Specific Activity residual->final_analysis No inhibitor_cocktail Use a Broad-Spectrum Protease Inhibitor Cocktail (minus proteasome inhibitors) identify->inhibitor_cocktail specific_inhibitors Use Specific Inhibitors for Suspected Proteases (e.g., Calpain or Caspase Inhibitors) identify->specific_inhibitors re_run Re-run Assay with Additional Inhibitors inhibitor_cocktail->re_run specific_inhibitors->re_run re_run->final_analysis end End: Accurate Measurement final_analysis->end

Caption: Troubleshooting workflow for high background in this compound assays.

Potential Off-Target Proteases and Recommended Inhibitors

While this compound is designed as a substrate for the β1 subunit of the proteasome, other proteases, particularly those that recognize acidic residues at the P1 position, may contribute to its cleavage.

Potential Off-Target ProteaseRationale for InterferenceRecommended Specific InhibitorTypical Working Concentration
Calpains Can cleave similar fluorogenic substrates and are ubiquitous cysteine proteases.Calpeptin1-50 µM
ALLN10-100 µM
Caspases (e.g., Caspase-3, -7) Recognize and cleave after acidic residues, including glutamate.Ac-DEVD-CHO10-50 µM
Z-VAD-FMK (pan-caspase)20-50 µM

Experimental Protocols

Protocol 1: Quantifying Non-Proteasomal this compound Cleavage Using a Proteasome Inhibitor

This protocol is essential to determine the fraction of substrate degradation attributable to proteases other than the proteasome.

Materials:

  • Cell lysate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM EGTA)

  • This compound stock solution (in DMSO)

  • Proteasome inhibitor stock solution (e.g., MG132 or epoxomicin in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare Reagents:

    • Thaw cell lysate on ice.

    • Prepare assay buffer and keep it on ice.

    • Dilute this compound in assay buffer to the final working concentration (typically 50-200 µM).

    • Dilute the proteasome inhibitor in assay buffer to the desired final concentration (e.g., 10 µM MG132 or 1 µM epoxomicin).

  • Set up Assay Plate:

    • Total Activity Wells: Add cell lysate to wells.

    • Non-Proteasomal Activity Wells: Add cell lysate to separate wells and pre-incubate with the proteasome inhibitor for 15-30 minutes at 37°C.

    • Blank Wells: Include wells with assay buffer only (no lysate) to measure background fluorescence of the substrate.

  • Initiate Reaction:

    • Add the this compound solution to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C.

    • Measure fluorescence at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the blank reading from all experimental wells.

    • The fluorescence in the inhibitor-treated wells represents the non-proteasomal activity.[1][2]

    • Subtract the non-proteasomal activity from the total activity to determine the true proteasome-specific activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorogenic peptide substrate used to measure the caspase-like (peptidylglutamyl-peptide hydrolyzing) activity of the proteasome, specifically the β1 subunit of the 20S proteasome.[3][4] Cleavage of the AMC (7-amino-4-methylcoumarin) group by the proteasome results in a fluorescent signal that can be quantified.

Q2: Why am I seeing high background fluorescence in my assay?

A2: High background fluorescence is often due to the cleavage of this compound by other cellular proteases that are not part of the proteasome complex. This is a known issue with many fluorogenic proteasome substrates when used in complex biological samples like cell lysates.

Q3: How can I confirm that the signal I'm measuring is from the proteasome?

A3: The most reliable method is to include a control where the reaction is carried out in the presence of a specific proteasome inhibitor, such as MG132, epoxomicin, or bortezomib.[1][2] The signal that is sensitive to these inhibitors is considered proteasome-specific. Any remaining signal can be attributed to other proteases.

Q4: Which other proteases might be cleaving this compound?

A4: While direct studies on this compound are limited, based on its peptide sequence (cleavage after a glutamate residue), potential off-target proteases include:

  • Caspases: Effector caspases like caspase-3 and -7 are known to cleave after acidic residues. Studies have shown they can cleave substrates with glutamate at the P1 position.

  • Calpains: These calcium-activated cysteine proteases have been shown to cleave other proteasome substrates and can contribute to background fluorescence. For a similar substrate, Suc-LLVY-AMC, calpains were responsible for a significant portion of its cleavage in cell lysates.

Q5: Should I use a general protease inhibitor cocktail?

A5: Using a general protease inhibitor cocktail during lysate preparation is standard practice to prevent protein degradation. However, for the proteasome activity assay itself, you should be cautious. Many general cocktails contain inhibitors that could also affect the proteasome. If you suspect non-specific cleavage, it is better to use specific inhibitors for the suspected off-target proteases (e.g., calpain or caspase inhibitors) in addition to your proteasome inhibitor control.

Q6: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?

A6: The released AMC fluorophore is typically detected at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][2]

Q7: What is a typical working concentration for this compound?

A7: The recommended working concentration for this compound is typically in the range of 50-200 µM.[1][2]

Logical Relationship of Assay Controls

G cluster_0 cluster_1 Calculation total_fluorescence Total Measured Fluorescence proteasome_activity Proteasome-Specific Activity total_fluorescence->proteasome_activity non_proteasomal_activity Non-Proteasomal Activity total_fluorescence->non_proteasomal_activity background Substrate Autofluorescence (Blank) total_fluorescence->background proteasome_activity_calc Proteasome Activity = (Total Fluorescence - Background) - Non-Proteasomal Activity

Caption: Relationship between different components of the measured fluorescence signal.

References

How to correct for inner filter effect in Z-Leu-Leu-Glu-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals correct for the inner filter effect in Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) proteasome assays.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) and how does it affect my Z-LLE-AMC assay results?

A1: The inner filter effect (IFE) is a phenomenon that causes a reduction in the observed fluorescence intensity in your assay.[1] This occurs when components in the sample absorb either the excitation light intended for the fluorophore (primary IFE) or the light emitted by the fluorophore (secondary IFE) before it reaches the detector.[1] In a Z-LLE-AMC assay, the cleavage of the substrate by the proteasome releases the fluorophore 7-amino-4-methylcoumarin (AMC). If other molecules in your sample, such as the uncleaved substrate, test compounds, or components from a cell lysate, absorb light at the excitation (typically 340-380 nm) or emission (typically 440-460 nm) wavelengths of AMC, the measured fluorescence will be artificially low.[2][3][4][5][6][7] This can lead to an underestimation of enzyme activity.

Q2: How can I determine if my Z-LLE-AMC assay is impacted by the inner filter effect?

A2: A key indicator of the inner filter effect is a loss of linearity between the fluorescence signal and the concentration of the fluorophore (in this case, free AMC).[1] You may also observe a decrease in fluorescence at higher concentrations of your test compound, even if it is not a true inhibitor. A simple test is to measure the absorbance of your complete assay mixture (including buffer, substrate, and any test compounds, but without the enzyme) at the excitation and emission wavelengths of AMC. If the absorbance is significant (a common rule of thumb is an absorbance greater than 0.1), the inner filter effect is likely to be a concern.[1]

Q3: What are common sources of interference in a Z-LLE-AMC assay?

A3: Several substances can contribute to the inner filter effect in a Z-LLE-AMC assay:

  • Test Compounds: Many small molecules used in drug discovery screens have inherent absorbance properties that can overlap with the excitation or emission spectra of AMC.

  • Uncleaved Z-LLE-AMC Substrate: At high concentrations, the substrate itself can contribute to the inner filter effect.

  • Cell Lysate Components: Cellular components such as proteins, nucleic acids, and heme-containing molecules can absorb light in the UV-visible range.

  • Assay Buffer Components: While less common, some buffer components at high concentrations could potentially interfere.

Q4: Can I just dilute my sample to avoid the inner filter effect?

A4: While sample dilution can reduce the inner filter effect by lowering the concentration of absorbing species, it may not always be a practical solution.[8] Diluting your sample could reduce the enzyme concentration to a level where its activity is difficult to detect. Furthermore, dilution can introduce its own set of errors and may alter the biochemical properties of the sample.[8] Therefore, while dilution is a simple first approach, a correction method is often more accurate and reliable.

Troubleshooting Guide: Correcting for the Inner Filter Effect

This guide provides a step-by-step protocol to correct for the inner filter effect in your Z-LLE-AMC assays using a common absorbance-based mathematical correction method.

Experimental Workflow for IFE Correction

IFE_Correction_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation & Correction A Prepare Assay Components: - Buffer - Z-LLE-AMC Substrate - Test Compound - Free AMC Standard B Measure Absorbance (Aex & Aem) of Assay Mixture (without enzyme) A->B Sample for Absorbance C Measure Fluorescence (Fobs) of Complete Assay Reaction A->C Sample for Fluorescence D Calculate Correction Factor (CF) B->D Absorbance Values E Calculate Corrected Fluorescence (Fcorr) C->E Observed Fluorescence D->E Correction Factor

Caption: Workflow for identifying and correcting the inner filter effect.

Detailed Experimental Protocol

Objective: To accurately determine proteasome activity by correcting for the inner filter effect.

Materials:

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence intensity and absorbance detection capabilities

  • This compound substrate

  • Free 7-amino-4-methylcoumarin (AMC) standard

  • Assay buffer

  • Test compounds

  • Proteasome enzyme (or cell lysate)

Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of Z-LLE-AMC in DMSO.

    • Prepare a stock solution of free AMC in DMSO for creating a standard curve.

    • Prepare serial dilutions of your test compound.

  • Measure Absorbance of Assay Components:

    • In a 96-well plate, prepare your assay mixture without the enzyme. This should include the assay buffer, Z-LLE-AMC substrate, and your test compound at the final desired concentrations.

    • Using the microplate reader, measure the absorbance of each well at the excitation wavelength (Aex) and the emission wavelength (Aem) of AMC. The typical wavelengths are around 360 nm for excitation and 460 nm for emission, but it is recommended to confirm the optimal wavelengths for your specific instrument and reagents.[3]

  • Perform the Enzyme Assay:

    • In a separate 96-well plate, set up your enzyme reaction. This will include the assay buffer, Z-LLE-AMC substrate, test compound, and the proteasome enzyme (or cell lysate).

    • Incubate the plate under the desired conditions (e.g., 37°C for a specified time).

    • Measure the fluorescence intensity (F_obs) at the appropriate excitation and emission wavelengths.

  • Calculate the Correction Factor (CF):

    • The correction factor is calculated based on the absorbance values obtained in step 2. A commonly used formula is: CF = 10^((Aex + Aem) / 2)

    • This formula accounts for the attenuation of both the excitation and emission light.

  • Calculate the Corrected Fluorescence (F_corr):

    • Apply the correction factor to your observed fluorescence data from the enzyme assay: F_corr = F_obs * CF

  • Data Analysis:

    • Use the corrected fluorescence values (F_corr) to determine the enzyme activity. This will provide a more accurate measurement by accounting for the inner filter effect.

Quantitative Data Summary

The following table provides an example of how to structure your data for correction.

SampleTest Compound (µM)Aex (at 360 nm)Aem (at 460 nm)Correction Factor (CF)Observed Fluorescence (F_obs)Corrected Fluorescence (F_corr)
No Compound Control00.050.021.0850005400
Test Compound A100.150.081.3035004550
Test Compound B100.250.121.5320003060

Note: The values in this table are for illustrative purposes only.

Logical Relationship for IFE Correction

IFE_Logic cluster_inputs Experimental Inputs cluster_process Correction Process cluster_output Corrected Output F_obs Observed Fluorescence (Fobs) F_corr_calc Calculate Corrected Fluorescence (Fcorr) Fcorr = Fobs * CF F_obs->F_corr_calc A_ex Absorbance at Excitation (Aex) CF_calc Calculate Correction Factor (CF) CF = 10^((Aex + Aem) / 2) A_ex->CF_calc A_em Absorbance at Emission (Aem) A_em->CF_calc CF_calc->F_corr_calc F_corr Corrected Fluorescence (Fcorr) F_corr_calc->F_corr

Caption: Logical flow for calculating corrected fluorescence.

By following these guidelines, researchers can effectively identify, troubleshoot, and correct for the inner filter effect, leading to more accurate and reliable data in their this compound proteasome assays.

References

Ensuring complete lysis for accurate proteasome activity measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure complete cell lysis for accurate proteasome activity measurements.

Troubleshooting Guide

Q1: My total protein concentration is low after lysis. What could be the cause and how can I fix it?

A1: Low protein concentration in your cell lysate can stem from several factors. A primary reason is often incomplete cell lysis. The volume of lysis buffer may be insufficient for the number of cells.

Troubleshooting Steps:

  • Optimize Lysis Buffer Volume: For adherent cells in a 6-well plate, a recommended starting volume is 200-400 µl of lysis buffer per well. If the protein yield is still low, consider increasing the incubation time with the lysis buffer and agitate the plate more vigorously.

  • Cell Pellet Lysis: For suspension cells or if you suspect inefficient lysis of adherent cells, it's advantageous to scrape the cells, pellet them by centrifugation, and then lyse the cell pellet in a smaller, more concentrated volume of buffer (e.g., 50-150 µl).

  • Mechanical Disruption: For tissues or cells with tough cell walls, chemical lysis alone may be insufficient.[1][2] Consider incorporating mechanical disruption methods such as sonication or homogenization.[1][2][3][4][5]

  • Ensure Fresh Samples: Repeated freeze-thaw cycles of cell pellets can lead to a decline in protein concentration and proteasome activity.[6][7][8] It is best to use fresh samples whenever possible.

Q2: I'm seeing inconsistent or low proteasome activity in my replicates. What are the potential issues?

A2: Inconsistent proteasome activity can be due to incomplete and variable cell lysis, as well as other factors affecting the stability of the proteasome.

Troubleshooting Steps:

  • Standardize Lysis Procedure: Ensure your lysis protocol is consistent across all samples. This includes incubation times, temperature, and the intensity of any mechanical disruption.

  • Keep Samples Cold: Proteasomes are sensitive to temperature. Perform all lysis steps on ice to prevent protein denaturation and loss of activity.[2]

  • Use Protease Inhibitors: While you are measuring protease activity, you want to inhibit other proteases that could degrade the proteasome itself. Use a standard protease inhibitor cocktail in your lysis buffer.

  • Check Lysis Buffer Compatibility: Some detergents can interfere with the proteasome assay. Ensure your lysis buffer composition is compatible with the assay. For example, high concentrations of SDS can denature proteins.

  • Microplate variability: Be aware that the type of microplate used for the assay can affect proteasome activity measurements.[9] Using the same type of plate for all experiments is recommended for consistency.

Q3: Can my lysis buffer interfere with my protein quantification assay?

A3: Yes, components of your lysis buffer can significantly interfere with common protein quantification assays.

Troubleshooting Steps:

  • Bradford Assay: Different lysis buffers can cause a 1.2 to 2-fold increase in protein measurements with the Bradford method.[7][8] It is crucial to use a standard curve prepared in the same lysis buffer as your samples.

  • BCA Assay: The BCA assay is highly sensitive to reducing agents like DTT, which is often included in proteasome lysis buffers. This can lead to a significant overestimation of protein concentration.[7][8] If you must use a BCA assay, ensure your buffer is compatible or perform a buffer exchange step.

Frequently Asked Questions (FAQs)

Q1: What is the best method for lysing cells for a proteasome activity assay?

A1: The optimal lysis method depends on your cell type.

  • Cultured Mammalian Cells: A gentle chemical lysis using a compatible lysis buffer is often sufficient. This can be combined with scraping for adherent cells.

  • Tissues and Cells with a Cell Wall: Mechanical disruption methods are often necessary. Sonication is a common and effective method.[3][4][5] Homogenization is also frequently used, especially for tissue samples.[1][2][5]

Q2: What are the key components of a good lysis buffer for proteasome activity assays?

A2: A typical proteasome lysis buffer contains:

  • Buffer: To maintain a stable pH (e.g., HEPES or Tris-HCl).[3][10]

  • Salts: Such as NaCl and MgCl2.[3][10]

  • Chelating Agents: EDTA and EGTA to chelate metal ions that can inhibit proteases.[3][10]

  • Sucrose: To maintain osmotic stability.[3][10]

  • Reducing Agent: DTT is often added fresh to the lysis buffer to maintain the proteasome in a reduced, active state.[3][10]

  • ATP: Sometimes included to maintain the activity of the 26S proteasome.[10]

Q3: How should I store my cell lysates for proteasome activity measurement?

A3: After lysis and centrifugation to remove cell debris, the supernatant containing the proteasomes can be stored at -70°C or -80°C for later use.[3] It is best to aliquot the lysate to avoid multiple freeze-thaw cycles.[6]

Experimental Protocols

Protocol 1: Lysis of Cultured Mammalian Cells for Proteasome Activity Assay

  • Preparation: Prepare ice-cold PBS and Proteasome Lysis Buffer (50 mM HEPES pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and 5 mM DTT added fresh).

  • Cell Washing: Rinse cell monolayers (e.g., in a 60 mm dish) twice with ice-cold PBS.[3][4]

  • Cell Lysis: Add 400 µl of ice-cold Proteasome Lysis Buffer to each dish.[3][4]

  • Scraping: Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3][4]

  • Sonication (Optional but Recommended): Sonicate the lysate on ice for 10 seconds to ensure complete lysis.[3][4]

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[3][4]

  • Supernatant Collection: Carefully transfer the supernatant to a fresh, pre-chilled tube. This is your cell lysate for the proteasome activity assay.[3]

  • Storage: Use the lysate immediately or store it in aliquots at -70°C.[3]

Protocol 2: Proteasome Activity Assay

  • Protein Quantification: Determine the protein concentration of your cell lysate.

  • Assay Preparation: In a black, 96-well plate, add 20 µg of total protein from your cell lysate to each well.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to a final concentration of 40-100 µM.[3][10]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[3][4]

  • Fluorescence Reading: Measure the fluorescence using a plate reader with excitation at 360-380 nm and emission at 460 nm.[3][4][10]

  • Data Normalization: Normalize the fluorescence readings to the protein concentration to determine the specific proteasome activity.[3][4]

Data Summary

Table 1: Impact of Lysis Buffer on Protein Quantification

Assay MethodLysis Buffer Impact on MeasurementRecommendation
Bradford Can increase readings by 1.2 to 2-fold[7][8]Prepare standard curve in the same lysis buffer as samples
BCA Highly susceptible to interference from reducing agents (e.g., DTT), leading to significant overestimation[7][8]Use a compatible buffer or perform buffer exchange

Visualizations

Proteasome_Pathway Protein Target Protein E3 E3 (Ub-Ligase) Protein->E3 Ubiquitin Ubiquitin E1 E1 (Ub-Activating Enzyme) Ubiquitin->E1 ATP E2 E2 (Ub-Conjugating Enzyme) E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ubiquitin Chain Formation Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome System (UPS) signaling pathway.

Lysis_Workflow cluster_downstream Downstream Analysis start Start: Cultured Cells/Tissue wash Wash with ice-cold PBS start->wash lysis Add Lysis Buffer (e.g., with DTT) wash->lysis disrupt Mechanical Disruption (e.g., Sonication) lysis->disrupt centrifuge Centrifuge at 16,000 x g (4°C, 10 min) disrupt->centrifuge supernatant Collect Supernatant (Cell Lysate) centrifuge->supernatant quantify Protein Quantification supernatant->quantify assay Proteasome Activity Assay quantify->assay end End: Data Analysis assay->end

References

Validation & Comparative

Comparative Analysis of Z-Leu-Leu-Glu-AMC Cross-reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorogenic peptide substrate Z-Leu-Leu-Glu-AMC, focusing on its cross-reactivity with various proteases. While primarily recognized as a substrate for the 20S and 26S proteasomes, understanding its interactions with other proteases is crucial for accurate data interpretation and the development of specific assays. This document outlines the known specificity of this compound, provides experimental protocols to determine cross-reactivity, and presents a comparative landscape of protease substrate specificity.

Understanding this compound

Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (this compound) is a synthetic peptide substrate widely used to measure the peptidylglutamyl-peptide hydrolyzing (PGPH) activity, often referred to as the caspase-like activity, of the proteasome.[1][2] The cleavage of the amide bond between the glutamate residue and the AMC fluorophore by a protease results in a quantifiable fluorescent signal. This substrate is known to be preferentially cleaved by the β1 subunit of the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome.[2][3]

Cross-reactivity Profile of this compound

However, based on the substrate's peptide sequence (Leu-Leu-Glu), we can infer potential cross-reactivity with proteases that recognize acidic residues, such as glutamate, in the P1 position. Such proteases could include certain caspases, cathepsins, or calpains. For instance, some studies have noted the "caspase-like" activity associated with this substrate's cleavage by the proteasome.[1][2][3]

To provide a framework for comparison, the table below summarizes the known primary targets of this compound and other structurally related or commonly used protease substrates. This highlights the importance of empirical validation of substrate specificity.

SubstratePrimary Target(s)Known Cross-Reactivity/Specificity Notes
This compound 20S/26S Proteasome (β1 subunit)Specific for constitutive proteasome over immunoproteasome.[2][3] Potential for cleavage by other proteases recognizing acidic residues.
Suc-Leu-Leu-Val-Tyr-AMC (SLLVY-AMC) Proteasome (Chymotrypsin-like activity), CalpainsKnown to be cleaved by both the proteasome and calpains, necessitating the use of specific inhibitors for accurate activity measurement.[4]
Z-Leu-Leu-Arg-AMC Cathepsin S, FalcipainAlso reported to be cleaved by other related enzymes from Plasmodium species.
Ac-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC) Caspase-3, Caspase-7A well-established and relatively specific substrate for executioner caspases.
Z-Phe-Arg-AMC Cathepsin B, Cathepsin LDemonstrates cross-reactivity between different cathepsins.

Experimental Protocol for Determining Protease Cross-reactivity

To empirically determine the cross-reactivity of this compound, a systematic enzymatic assay should be performed. The following protocol provides a detailed methodology for assessing the cleavage of this compound by a panel of purified proteases.

Objective: To quantify the rate of this compound cleavage by various proteases and determine their kinetic parameters (Km and kcat).

Materials:

  • This compound substrate

  • Purified proteases of interest (e.g., caspases, cathepsins, calpains, trypsin, chymotrypsin)

  • Assay buffer (specific to each protease, e.g., Tris-HCl, MES, HEPES with appropriate pH and additives like DTT for cysteine proteases or CaCl2 for calpains)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

  • Proteasome-specific inhibitor (e.g., MG132, epoxomicin) as a control

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate assay buffer to create a range of working concentrations for kinetic analysis (e.g., 0.1 µM to 200 µM).

  • Enzyme Preparation: Prepare working solutions of each purified protease in its respective pre-chilled assay buffer. The final enzyme concentration should be optimized to ensure a linear rate of substrate cleavage over the desired reaction time.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the this compound working solution at various concentrations.

    • Include control wells:

      • Substrate only (to measure background fluorescence).

      • Enzyme only (to measure any intrinsic fluorescence).

      • Proteasome with a specific inhibitor (to confirm the inhibition of the primary target).

  • Initiation of Reaction: Add 50 µL of the protease working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode.

  • Data Analysis:

    • Subtract the background fluorescence (substrate-only wells) from all readings.

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

    • Compare the kcat/Km values for each protease to assess the substrate specificity. A higher kcat/Km indicates a more efficient cleavage of the substrate.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of the primary target of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis sub_prep Prepare this compound Working Solutions plate_setup Pipette Substrate and Controls into 96-well Plate sub_prep->plate_setup enz_prep Prepare Purified Protease Solutions reaction_init Add Protease to Initiate Reaction enz_prep->reaction_init plate_setup->reaction_init kinetic_read Measure Fluorescence Kinetically reaction_init->kinetic_read calc_v0 Calculate Initial Velocities (V₀) kinetic_read->calc_v0 mm_plot Michaelis-Menten Plot (V₀ vs. [S]) calc_v0->mm_plot kinetics Determine Km, Vmax, and kcat mm_plot->kinetics comparison Compare kcat/Km for Cross-reactivity kinetics->comparison

Caption: Experimental workflow for determining protease cross-reactivity.

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation ub Ubiquitin e1 E1 (Activating Enzyme) ub->e1 ATP e2 E2 (Conjugating Enzyme) e1->e2 e3 E3 (Ligase) e2->e3 poly_ub_protein Polyubiquitinated Protein e3->poly_ub_protein Ub Transfer target_protein Target Protein target_protein->e3 proteasome 26S Proteasome poly_ub_protein->proteasome Recognition peptides Peptide Fragments proteasome->peptides Degradation (ATP-dependent) free_ub Free Ubiquitin proteasome->free_ub Recycling free_ub->ub Reuse

Caption: The Ubiquitin-Proteasome Signaling Pathway.

References

Unveiling the Proteasome's Secrets: Correlating the Z-Leu-Leu-Glu-AMC Assay with Ubiquitin-Dependent Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein degradation is paramount. The ubiquitin-proteasome system (UPS) is a cornerstone of cellular homeostasis, and its dysregulation is implicated in a host of diseases. Accurately measuring the activity of the proteasome, the central protease of the UPS, is therefore crucial. The Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) assay is a widely used tool for this purpose, offering a convenient fluorogenic readout of the proteasome's caspase-like activity. However, a critical question remains: how well does this specific enzymatic assay correlate with the ultimate biological outcome—the degradation of ubiquitinated proteins?

This guide provides an objective comparison of the this compound assay with methods that directly measure ubiquitin-dependent protein degradation. By examining the principles, protocols, and supporting experimental data, researchers can make more informed decisions about the most appropriate assays for their specific research questions.

The Ubiquitin-Proteasome Pathway: A Symphony of Degradation

The ubiquitin-proteasome pathway is a highly regulated process responsible for the targeted degradation of most intracellular proteins.[1] This intricate system involves the sequential action of three enzymes (E1, E2, and E3) to tag substrate proteins with a polyubiquitin chain.[1] This "tag" serves as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex. The 26S proteasome then unfolds, deubiquitinates, and degrades the tagged protein into small peptides.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Polyubiquitination Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Recognition Proteasome->Ub Recycling Peptides Peptides Proteasome->Peptides Degradation

Diagram 1: The Ubiquitin-Proteasome Pathway.

Measuring Proteasome Activity: A Tale of Two Assays

To investigate the UPS, researchers employ a variety of assays. Here, we compare a direct enzymatic assay using a fluorogenic peptide with a method that tracks the degradation of a specific protein.

Experimental_Workflow cluster_Assay1 This compound Assay cluster_Assay2 Ubiquitin-Dependent Degradation Assay Start Cell Culture with Proteasome Modulator (e.g., MG-132) Lysate Cell Lysis Start->Lysate Assay1_Input Cell Lysate Lysate->Assay1_Input Assay2_Input Cell Lysate Lysate->Assay2_Input Assay1_Action Incubate with Z-LLE-AMC Substrate Assay1_Input->Assay1_Action Assay1_Output Measure Fluorescence (Ex: 380nm, Em: 460nm) Assay1_Action->Assay1_Output Assay2_Action SDS-PAGE & Western Blot Assay2_Input->Assay2_Action Assay2_Output Detect Ubiquitinated Proteins or Specific Substrate (e.g., p53) Assay2_Action->Assay2_Output

Diagram 2: Experimental workflow for comparing proteasome assays.

Quantitative Data Comparison

The following table summarizes representative data on the effects of the proteasome inhibitor MG-132 on both the caspase-like activity of the proteasome and the accumulation of total ubiquitinated proteins. While not from a single study, this synthesized data reflects typical experimental outcomes.

AssayMetricControl (DMSO)1 µM MG-13210 µM MG-132
This compound Assay Relative Proteasome Activity (%)100%~40-60%~10-20%
Western Blot Total Ubiquitinated Proteins (Fold Change)1~2-4 fold increase~5-10 fold increase
Western Blot p53 Protein Level (Fold Change)1~3-5 fold increase~8-12 fold increase

Note: The exact values can vary depending on the cell type, treatment duration, and specific experimental conditions.

This data illustrates a clear inverse correlation: as the concentration of the proteasome inhibitor MG-132 increases, the enzymatic activity measured by the Z-LLE-AMC assay decreases, while the levels of ubiquitinated proteins and a known proteasome substrate, p53, accumulate.[2][3]

Experimental Protocols

This compound Proteasome Activity Assay

This protocol measures the caspase-like activity of the proteasome in cell lysates.

Materials:

  • Cells of interest

  • Proteasome inhibitor (e.g., MG-132) and vehicle (e.g., DMSO)

  • Lysis buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)

  • This compound substrate (stock solution in DMSO)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the proteasome inhibitor or vehicle for the desired time.

  • Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well black plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Bring the total volume to 100 µl with assay buffer. Include wells with assay buffer only as a blank.

  • Substrate Addition: Add Z-LLE-AMC to a final concentration of 50-200 µM to each well.[4]

  • Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every 5 minutes for 1-2 hours).[4]

  • Data Analysis: Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve). Normalize the activity to the protein concentration and express the results relative to the vehicle-treated control.

Ubiquitin-Dependent Degradation Assay (Western Blot)

This protocol assesses the accumulation of total ubiquitinated proteins or a specific proteasome substrate.

Materials:

  • Cells treated as described above

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ubiquitin, anti-p53, anti-GAPDH or β-actin for loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Following treatment, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control. Express the results as a fold change relative to the vehicle-treated control.

Comparison and Alternatives

FeatureThis compound AssayUbiquitin-Dependent Degradation Assays
Principle Measures the cleavage of a small, artificial fluorogenic peptide by the proteasome's caspase-like active site.Measures the steady-state levels of endogenous ubiquitinated proteins or specific protein substrates.
Measures A specific enzymatic activity of the proteasome.The net result of protein synthesis, ubiquitination, and degradation.
Throughput High-throughput compatible (96- or 384-well plates).Lower throughput, more labor-intensive.
Data Output Quantitative (rate of fluorescence increase).Semi-quantitative (band intensity on a Western blot).
Biological Relevance Indirect measure of proteasome function. May not fully reflect the degradation of complex, folded proteins.More direct measure of the physiological function of the ubiquitin-proteasome pathway.
Limitations Does not account for upstream events like ubiquitination or substrate recognition. Only measures one of the three major proteolytic activities.Can be influenced by changes in protein synthesis rates. Requires specific antibodies for target proteins.

Alternative Methods:

  • Other Fluorogenic Substrates: To assess the chymotrypsin-like (e.g., Suc-LLVY-AMC) or trypsin-like (e.g., Boc-LRR-AMC) activities of the proteasome.

  • GFP-based Reporter Assays: Utilize cells expressing a fusion protein of Green Fluorescent Protein (GFP) and a degradation signal (degron). Proteasome activity is inversely correlated with GFP fluorescence.[5][6]

  • Pulse-Chase Analysis: A classic method to measure protein half-life by metabolically labeling newly synthesized proteins with radioactive amino acids and tracking their disappearance over time.

Conclusion

The this compound assay is a valuable, high-throughput tool for screening compounds that modulate the caspase-like activity of the proteasome. Its results show a strong inverse correlation with the accumulation of ubiquitinated proteins, confirming its utility as an indicator of proteasome inhibition.

However, it is crucial to recognize that this assay provides a snapshot of only one aspect of the complex ubiquitin-proteasome system. For a comprehensive understanding of a compound's effect on protein degradation, it is highly recommended to complement the Z-LLE-AMC assay with more physiologically relevant methods, such as Western blotting for specific ubiquitinated substrates or GFP-based reporter assays. By employing a multi-faceted approach, researchers can gain deeper insights into the mechanisms of protein degradation and accelerate the development of novel therapeutics targeting this critical cellular pathway.

References

Interpreting Differences in Proteasome Caspase-Like Activity Between Cell Lines Using Z-Leu-Leu-Glu-AMC

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a framework for interpreting variations in proteasome activity, specifically the caspase-like activity measured by the fluorogenic substrate Z-Leu-Leu-Glu-AMC, across different cell lines. Understanding these differences is crucial for researchers in oncology, neurobiology, and drug development, as the proteasome is a key regulator of cellular protein homeostasis and a validated therapeutic target. This document offers supporting experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.

Understanding Proteasome Activity with this compound

The 26S proteasome is a large multi-catalytic protease complex responsible for degrading the majority of intracellular proteins in eukaryotic cells.[1] It possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also known as peptidylglutamyl-peptide hydrolyzing or PGPH activity).[2][3] The this compound (Z-LLE-AMC) substrate is specifically designed to measure the caspase-like activity of the proteasome's β1 subunit.[4][5] Cleavage of the AMC (7-amino-4-methylcoumarin) group from the peptide backbone by the proteasome results in a fluorescent signal that can be quantified to determine enzymatic activity.[4][6]

Observed differences in Z-LLE-AMC cleavage between cell lines can be attributed to several factors, including:

  • Expression levels of proteasome subunits: Cancer cells, for instance, often exhibit elevated proteasome levels to support their high metabolic and proliferative rates.[7]

  • Composition of proteasome complexes: The incorporation of alternative or immunoproteasome subunits can alter the substrate specificity and overall activity of the proteasome.[2]

  • Presence of endogenous inhibitors or activators: Cellular context can influence proteasome activity through the action of various regulatory proteins.

  • Cellular stress and signaling pathways: Pathways such as the unfolded protein response can modulate proteasome expression and activity.[8]

Comparative Analysis of Caspase-Like Proteasome Activity

Direct quantitative comparisons of basal proteasome activity across a wide range of untreated cell lines are not extensively documented in single studies. However, significant differences are often observed in response to specific cellular states or treatments. For example, a study on breast cancer stem cells (CSCs) revealed that the activity of the 26S proteasome was significantly down-regulated in mammospheres (a model for CSC enrichment) compared to standard monolayer cultures.

Below is a summary of the reported differences in caspase-like activity for two breast cancer cell lines under these differing culture conditions.

Cell LineCulture ConditionCaspase-Like Activity (Relative to Monolayer)Reference
T47D Mammosphere32% ± 16.6%
MDA-MB-231 Mammosphere53.6% ± 21.7%

Note: The data represents the remaining activity in mammospheres compared to the corresponding monolayer culture, indicating a significant decrease in the CSC-enriched population. This highlights how cellular state can dramatically influence proteasome function.

Experimental Protocol: Measuring Caspase-Like Proteasome Activity

This protocol outlines the key steps for measuring the caspase-like activity of the proteasome in cell lysates using Z-LLE-AMC.

Materials:

  • Cell lines of interest

  • Phosphate-buffered saline (PBS)

  • Proteasome Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)

  • This compound substrate (stock solution in DMSO)

  • Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM ATP)

  • Proteasome inhibitor (e.g., MG132) for negative control

  • BCA or Bradford protein assay reagents

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluency under standard conditions.

    • Wash cells with ice-cold PBS and harvest.

    • Resuspend the cell pellet in ice-cold Proteasome Lysis Buffer.

    • Lyse the cells by sonication or other appropriate methods on ice.

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) and determine the total protein concentration using a standard protein assay.

  • Proteasome Activity Assay:

    • Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Proteasome Assay Buffer.

    • Prepare a master mix of the Z-LLE-AMC substrate in Proteasome Assay Buffer to a final concentration of 50-100 µM.

    • For negative controls, pre-incubate a set of lysate samples with a proteasome inhibitor (e.g., 10 µM MG132) for 15-30 minutes at 37°C.

    • Pipette 50 µL of cell lysate (and inhibitor-treated lysate) into the wells of a black 96-well plate in triplicate.

    • Add 50 µL of the substrate master mix to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.

    • Calculate the rate of AMC release (increase in fluorescence units per minute) for each sample.

    • Subtract the rate of the inhibitor-treated samples (non-proteasomal activity) from the untreated samples to determine the specific proteasome activity.

    • Normalize the specific activity to the amount of protein in each well (e.g., RFU/min/mg protein).

Visualizing the Workflow and Underlying Principles

To better illustrate the experimental process and the rationale behind it, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_assay Proteasome Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_harvest Harvest & Wash cell_culture->cell_harvest lysis Cell Lysis cell_harvest->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant protein_assay Protein Quantification supernatant->protein_assay lysate_prep Prepare Lysate Dilutions protein_assay->lysate_prep plate_loading Load Plate lysate_prep->plate_loading control_prep Prepare Inhibitor Controls control_prep->plate_loading substrate_add Add Z-LLE-AMC plate_loading->substrate_add incubation Incubate at 37°C substrate_add->incubation readout Kinetic Fluorescence Reading incubation->readout rate_calc Calculate Reaction Rate readout->rate_calc subtract_bg Subtract Control Rate rate_calc->subtract_bg normalize Normalize to Protein Conc. subtract_bg->normalize comparison Compare Cell Lines normalize->comparison

Figure 1: Experimental workflow for measuring proteasome activity.

substrate_cleavage_pathway beta1 β1 Subunit (Caspase-like) amc Free AMC (Fluorescent) beta1->amc Release peptide Z-Leu-Leu-Glu beta1->peptide z_lle_amc This compound (Non-fluorescent) z_lle_amc->beta1 Cleavage

Figure 2: Mechanism of Z-LLE-AMC cleavage by the proteasome.

Conclusion

Interpreting differences in proteasome activity between cell lines using this compound requires careful experimental execution and an understanding of the underlying cellular biology. While basal activity levels can vary, significant differences often emerge in distinct cellular states, such as between cancer stem cells and the bulk tumor population. By employing a standardized protocol and considering the potential biological drivers of these differences, researchers can gain valuable insights into the role of the proteasome in their specific models, paving the way for further investigation and therapeutic development.

References

A Comparative Guide to Z-Leu-Leu-Glu-AMC for Proteasome Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of proteasome activity is crucial for understanding cellular processes and for the development of novel therapeutics. Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) has emerged as a widely used tool for this purpose. This guide provides a comprehensive comparison of Z-LLE-AMC with other methods for assessing proteasome activity, supported by experimental data and detailed protocols.

This compound is a fluorogenic peptide substrate specifically designed to measure the peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like activity of the 20S proteasome, which is primarily mediated by the β1 subunit of the constitutive proteasome. The principle of this assay is based on the cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide backbone by the active proteasome. This cleavage results in the release of free AMC, which emits a fluorescent signal upon excitation, providing a direct measure of enzymatic activity.

Comparison with Alternative Fluorogenic Substrates

The proteasome possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. While Z-LLE-AMC is specific for the caspase-like activity, other fluorogenic substrates are available to probe the other activities. A direct comparison of their kinetic parameters is essential for selecting the appropriate tool for a given research question.

SubstrateTarget Activity (Subunit)Excitation (nm)Emission (nm)AdvantagesDisadvantages
This compound (Z-LLE-AMC) Caspase-like (β1)~380~460Specific for constitutive proteasome's β1 subunit.Not cell-permeable; potential for off-target cleavage by other proteases.
Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) Chymotrypsin-like (β5)~380~460High signal intensity; most commonly used substrate for general proteasome activity.Not entirely specific for the proteasome; can be cleaved by other proteases like calpains.
Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC) Trypsin-like (β2)~380~460Allows for the specific assessment of the β2 subunit activity.Generally lower signal intensity compared to chymotrypsin-like substrates.

Broader Comparison with Other Methodologies

Beyond fluorogenic peptides, several other techniques are available to measure proteasome activity, each with its own set of advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Fluorogenic Peptide Substrates (e.g., Z-LLE-AMC) Cleavage of a fluorophore from a peptide substrate.High-throughput compatible, sensitive, allows for kinetic measurements.Often not cell-permeable, can be susceptible to off-target cleavage, does not measure the activity of the full 26S proteasome in a physiological context.
Activity-Based Probes (ABPs) Covalent modification of active proteasome subunits.High specificity, can be used in living cells, detects only active proteasomes.[1][2]Irreversible binding can inhibit proteasome function, may not reflect the full catalytic cycle.
GFP-Based Reporters Degradation of a GFP-fusion protein by the proteasome in living cells.Allows for real-time monitoring of proteasome activity in a cellular context, reflects the activity of the entire ubiquitin-proteasome system.[3][4]Indirect measurement of proteasome activity, can be influenced by factors other than proteasome function (e.g., ubiquitination).
Antibody-Based Methods (e.g., ELISA, Western Blot) Detection of proteasome subunit abundance.Can quantify the amount of proteasome present.Does not provide information on the enzymatic activity of the proteasome.
Fluorescence Anisotropy Measures the change in the rotational motion of a fluorescently labeled protein substrate upon degradation.Can be used with full-length protein substrates, providing a more physiologically relevant measure of 26S proteasome activity.Technically more complex than simple fluorescence intensity measurements.

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay using Fluorogenic Substrates

This protocol describes a method to compare the activity of the 20S proteasome using Z-LLE-AMC and other fluorogenic substrates.

Materials:

  • Purified 20S proteasome

  • Fluorogenic substrates: this compound, Suc-Leu-Leu-Val-Tyr-AMC, Boc-Leu-Arg-Arg-AMC (stock solutions in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂

  • Proteasome inhibitor (e.g., MG132) for control

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of the purified 20S proteasome in assay buffer.

  • Prepare working solutions of each fluorogenic substrate in assay buffer (final concentration typically 50-100 µM).

  • To the wells of the 96-well plate, add 50 µL of the proteasome dilution.

  • For control wells, pre-incubate the proteasome with a proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve.

  • To determine kinetic parameters (Km and Vmax), perform the assay with a fixed concentration of proteasome and varying concentrations of the substrate.

Visualizations

Proteasome_Activity_Assay cluster_workflow Fluorogenic Proteasome Assay Workflow Proteasome Active 20S Proteasome Cleavage Proteolytic Cleavage Proteasome->Cleavage Substrate This compound (Non-fluorescent) Substrate->Cleavage Products Peptide Fragment + Free AMC (Fluorescent) Cleavage->Products Detection Fluorescence Detection (Ex: 380nm, Em: 460nm) Products->Detection

Caption: Workflow of a fluorogenic proteasome activity assay.

Signaling_Pathway cluster_pathway Ubiquitin-Proteasome System Protein Target Protein E3 E3 (Ligase) Protein->E3 Ubiquitin Ubiquitin E1 E1 (Activating) Ubiquitin->E1 ATP E2 E2 (Conjugating) E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub chain formation Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Peptides Peptide Fragments Proteasome_26S->Peptides Degradation

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

Conclusion

This compound is a valuable and specific tool for the in vitro measurement of the caspase-like activity of the constitutive 20S proteasome. Its primary advantages lie in its specificity and utility in high-throughput screening applications. However, for a comprehensive understanding of proteasome function, especially in a cellular context, it is often necessary to employ a multi-faceted approach. The choice of method should be guided by the specific research question, considering factors such as the desired cellular context (in vitro vs. in vivo), the specific proteasome activity of interest, and the required throughput. For instance, while Z-LLE-AMC is excellent for screening inhibitors of the β1 subunit, activity-based probes or GFP-based reporters would be more suitable for studying proteasome dynamics in living cells. By understanding the strengths and limitations of each method, researchers can make informed decisions to obtain the most accurate and relevant data for their studies.

References

Safety Operating Guide

Proper Disposal of Z-Leu-Leu-Glu-AMC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper handling and disposal of Z-Leu-Leu-Glu-AMC, a fluorogenic peptide substrate commonly used in laboratory settings to measure the caspase-like activity of the proteasome. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be rigorously followed. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times when handling the compound, both in its lyophilized powder form and when dissolved in solvents like DMSO.

Key Handling Precautions:

  • Avoid inhalation of the powder by handling it in a well-ventilated area or under a fume hood.

  • Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • This compound is light-sensitive; store it protected from light.

  • To maintain stability, store the lyophilized powder at -20°C for up to one year.

  • When preparing solutions, typically in DMSO, avoid repeated freeze-thaw cycles to ensure the integrity of the compound.

Quantitative Data for Experimental Use

The following table summarizes typical concentrations of this compound and related reagents as cited in experimental protocols for measuring proteasome activity. Note that these are for experimental use and not for disposal.

ComponentTypical Experimental Concentration
This compound100 µM
20S Proteasome20 nM

Experimental Workflow: Proteasome Activity Assay

The primary application of this compound is in assays to determine the activity of the 20S proteasome. The workflow involves the enzymatic cleavage of the 7-amido-4-methylcoumarin (AMC) group from the peptide backbone by the proteasome, resulting in a fluorescent signal that can be quantified.

Proteasome_Activity_Assay cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Reagents Prepare Assay Buffer and Reagents Mix Combine Proteasome and Substrate Reagents->Mix Substrate Prepare this compound Stock (in DMSO) Substrate->Mix Proteasome Prepare 20S Proteasome Solution Proteasome->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubate->Measure Analyze Analyze Data Measure->Analyze

Diagram 1: Experimental workflow for a proteasome activity assay using this compound.

Step-by-Step Disposal Procedures

The disposal of this compound and its solutions should be conducted in accordance with institutional and local regulations for non-hazardous chemical waste. The following steps provide a general guideline.

Disposal of Unused Lyophilized Powder:
  • Consult Institutional Guidelines: Always refer to your institution's specific waste disposal protocols first.

  • Package Securely: Place the vial containing the unused powder in a clearly labeled, sealed container. The label should indicate "Non-Hazardous Chemical Waste" and the name of the compound.

  • Dispose as Solid Waste: Dispose of the container in the designated solid chemical waste stream as directed by your institution's environmental health and safety (EHS) office.

Disposal of this compound in DMSO Solutions:

Solutions of this compound in DMSO must be handled with care, as DMSO can facilitate the absorption of other substances through the skin.

  • Collect in a Designated Container: All waste solutions containing this compound and DMSO should be collected in a clearly labeled, sealed, and chemically resistant waste container. The label should specify all contents, including "this compound" and "Dimethyl Sulfoxide".

  • Segregate Waste: Do not mix this waste with other solvent waste streams unless permitted by your institution's EHS guidelines.

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Do not pour DMSO solutions down the drain.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Disposal_Workflow Start This compound Waste Check_Form Is the waste in solid (lyophilized) or liquid (DMSO solution) form? Start->Check_Form Solid_Waste Solid Waste Procedure Check_Form->Solid_Waste Solid Liquid_Waste Liquid Waste Procedure Check_Form->Liquid_Waste Liquid Package_Solid Package in a labeled, sealed container for solid chemical waste. Solid_Waste->Package_Solid Collect_Liquid Collect in a labeled, sealed container for chemical waste (specify all contents). Liquid_Waste->Collect_Liquid EHS_Solid Dispose via Institutional EHS Solid Waste Stream Package_Solid->EHS_Solid EHS_Liquid Arrange for pickup by Institutional EHS Collect_Liquid->EHS_Liquid

References

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